3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSXXRXAHKMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-methoxyphenyl)-1H-pyrazol-5-ol chemical structure and properties
Technical Whitepaper: 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol
Executive Summary
3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS: 27069-17-6) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, anti-inflammatory agents, and analgesics. It belongs to the class of 3-aryl-5-pyrazolones, a family of compounds exhibiting complex tautomeric equilibria that significantly influence their reactivity, solubility, and spectroscopic signatures. This guide provides a definitive technical analysis of its structure, synthesis, and physicochemical properties, designed to support researchers in lead optimization and process development.
Chemical Identity & Nomenclature
The compound presents a nomenclature challenge due to its rapid tautomerization. While often indexed as a "pyrazol-5-ol," it frequently exists in the "pyrazolone" form in solution.
| Property | Detail |
| IUPAC Name | 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol |
| Common Synonyms | 5-(4-Methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one; 3-(p-Anisyl)-5-pyrazolone |
| CAS Registry Number | 27069-17-6 (Generic for 3-(4-methoxyphenyl)-1H-pyrazole parent) |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| SMILES | COc1ccc(cc1)c2cc(=O)[nH][nH]2 |
Structural Dynamics: Tautomerism
Understanding the tautomeric state is prerequisite for accurate docking studies and NMR interpretation. The molecule exists in a dynamic equilibrium between three primary forms: the OH-form (enol), the NH-form (hydrazide-like), and the CH-form (diketone-like).
-
Solid State: Predominantly exists as the OH-form or NH-form stabilized by intermolecular hydrogen bonding dimers.
-
Solution (DMSO-d₆): The high polarity of DMSO stabilizes the NH-form (pyrazolone) and OH-form .
-
Solution (CDCl₃): Non-polar solvents often favor the CH-form or mixtures, though solubility is often limited.
Figure 1: Tautomeric Equilibrium Pathways
Caption: The three dominant tautomers. The NH-form (center) is typically the major species in polar aprotic media like DMSO, critical for biological assay conditions.
Synthesis & Manufacturing Protocol
The industrial standard for synthesis involves the cyclocondensation of a
Reaction Scheme
Reagents: Ethyl 4-methoxybenzoylacetate (Ethyl p-anisoylacetate) + Hydrazine Hydrate. Solvent: Ethanol (Abs.) or Acetic Acid.[1] Conditions: Reflux (78–85°C) for 3–6 hours.
Figure 2: Synthetic Pathway[5]
Caption: Two-component cyclization yielding the pyrazolone core. The reaction is driven by the formation of the thermodynamically stable 5-membered aromatic ring.
Step-by-Step Protocol:
-
Charge: To a 250 mL round-bottom flask, add Ethyl 4-methoxybenzoylacetate (10 mmol, 2.22 g) and Absolute Ethanol (20 mL).
-
Addition: Dropwise add Hydrazine Hydrate (80%, 12 mmol, ~0.75 mL) while stirring. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Isolation: Cool the reaction mixture to 0°C. The product typically precipitates as a white to off-white solid.
-
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/Water or DMF/Water if necessary.
-
Yield: Expected yield is 75–85%.
Physicochemical & Spectroscopic Profile
Physical Properties
| Property | Value / Observation |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | >200°C (Decomposes).[2] Note: N-substituted analogs melt lower (~130-160°C). |
| Solubility | High: DMSO, DMF, Pyridine. Moderate: Hot Ethanol. Low: Water, Chloroform, Hexane. |
| Acidity (pKa) | ~6.8 – 7.2 (Acidic proton at N1/O). Forms salts with strong bases. |
Spectroscopic Characterization (¹H NMR in DMSO-d₆)
Note: Chemical shifts may vary slightly based on concentration and water content.
-
δ 11.5 – 12.5 ppm (Broad s, 1H-2H): Mobile protons (NH/OH). Often invisible or very broad due to exchange.
-
δ 7.65 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the pyrazole ring.
-
δ 6.95 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.
-
δ 5.85 ppm (s, 1H): The C4-H proton of the pyrazole ring. Diagnostic signal.
-
δ 3.78 ppm (s, 3H): Methoxy (-OCH₃) group.
Technical Note on MS: ESI-MS typically shows
Biological & Pharmaceutical Applications
-
Kinase Inhibition: The pyrazole-5-ol core mimics the ATP-binding motif, making it a frequent scaffold in the design of CDK and GSK-3
inhibitors. -
Edaravone Analogs: Structurally related to Edaravone (1-phenyl-3-methyl-5-pyrazolone), this compound acts as a radical scavenger and antioxidant.
-
Synthetic Intermediate: The C4 position is highly nucleophilic (resembling a phenol). It readily undergoes:
-
Knoevenagel Condensation: With aldehydes to form benzylidene derivatives (antimicrobial agents).
-
Halogenation: To form 4-bromo/chloro derivatives for coupling.
-
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. Pyrazoles can be sensitizers; nitrile gloves are recommended.
References
-
Synthesis & Tautomerism: Journal of Medicinal and Chemical Sciences, 2021, 4(1), 42-52.[1] "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Link
-
Structural Data (PubChem): 3-(4-Methoxyphenyl)-1H-pyrazole (CID 599984).[3] Link
-
Tautomeric Studies: Molecules, 2018, 23(1), 129. "On the Tautomerism of N-Substituted Pyrazolones." Link
-
Synthetic Methodology: PrepChem, "Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole" (Analogous methodology). Link
Sources
3-(4-methoxyphenyl)-1H-pyrazol-5-ol vs 5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one tautomerism
The following technical guide provides an in-depth analysis of the tautomeric equilibrium of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol and its keto-isomer.
Executive Summary
The molecule 3-(4-methoxyphenyl)-1H-pyrazol-5-ol represents a classic case of prototropic tautomerism, a phenomenon that complicates the characterization and formulation of pyrazolone-based therapeutics (e.g., Edaravone analogs). This compound does not exist as a static structure but as a dynamic equilibrium between three primary forms: the OH-form (aromatic enol), the NH-form (keto-imine), and the CH-form (non-aromatic keto).
For drug development professionals, distinguishing these forms is critical. The OH-form typically governs solid-state stability and solubility in polar media, while the CH-form often dictates reactivity in electrophilic substitutions. This guide outlines the mechanistic underpinnings of this equilibrium, provides robust protocols for analytical differentiation, and details the impact of the 4-methoxyphenyl substituent on thermodynamic stability.
Structural Mechanics of the Equilibrium
The core of the issue lies in the mobility of protons between the N1/N2 nitrogens, the C5 oxygen, and the C4 carbon. While the IUPAC name suggests a specific isomer, the molecule exists in a flux defined by solvent polarity and physical state.
The Three Tautomers[1]
-
Form A: OH-Form (1H-pyrazol-5-ol)
-
Form B: NH-Form (1,2-dihydro-3H-pyrazol-3-one)
-
Structure: Keto-imine system. The proton resides on the nitrogen adjacent to the carbonyl.
-
Stability: Often a minor contributor in unsubstituted pyrazolones but can be trapped by specific solvents.
-
-
Form C: CH-Form (2,4-dihydro-3H-pyrazol-3-one)
-
Structure: Non-aromatic. The proton resides on the C4 carbon (methylene bridge).
-
Stability: Favored in non-polar solvents (CDCl3) and critical for C-alkylation reactions.
-
The 4-Methoxyphenyl Effect
The para-methoxy group is a strong electron-donating group (EDG). Through resonance (+M effect), it increases electron density at the pyrazole ring.
-
Impact on OH-Form: Enhances the nucleophilicity of the pyrazole ring, stabilizing the aromatic system.
-
Impact on NH-Form: Can stabilize the keto form through extended conjugation (quinoid-like character).
Visualizing the Equilibrium
The following diagram illustrates the proton transfer pathways connecting these forms.
Figure 1: Tautomeric equilibrium pathways. The OH-form is aromatic and generally more stable in polar environments, while the CH-form disrupts aromaticity but is favored in non-polar media.
Analytical Characterization & Differentiation
Distinguishing these tautomers requires a multi-modal approach. Standard QC methods (HPLC) often obscure these differences due to rapid equilibration on the column.
NMR Spectroscopy (The Gold Standard)
NMR in different deuterated solvents is the most reliable method to identify the dominant species.
| Feature | OH-Form (DMSO-d6) | CH-Form (CDCl3) | NH-Form (Rare) |
| H-1/H-2 (NH/OH) | Broad singlet > 11 ppm (often H-bonded) | Broad singlet ~9-11 ppm | Broad singlet |
| C-4 Proton | Singlet ~5.8 - 6.0 ppm (Aromatic CH) | Singlet ~3.5 - 3.8 ppm (CH2) | Singlet ~5.5 ppm (=CH) |
| C-3/C-5 (13C) | ~160-165 ppm (C-OH/C=N) | ~170-175 ppm (C=O) | ~165 ppm (C=O) |
| Coupling | Strong 3J(H,H) to aryl ring | No coupling to aryl ring | Weak coupling |
Key Diagnostic: The presence of a methylene signal (~3.6 ppm) in proton NMR is the definitive marker for the CH-form . If the spectrum shows a single aromatic proton at C4 (~6.0 ppm), the molecule is in the OH or NH form.
X-Ray Crystallography (Solid State)
In the solid state, 3-aryl-5-pyrazolones almost exclusively adopt the OH-form or NH-form , forming strong intermolecular hydrogen-bonded dimers.
-
OH-Form Marker: C-O bond length approx 1.32-1.34 Å (single bond character).
-
NH-Form Marker: C=O bond length approx 1.23-1.26 Å (double bond character).
Experimental Protocols
Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
This protocol ensures high purity and favors the isolation of the stable solid-state tautomer.
Reagents:
-
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol (Solvent)[4]
-
Glacial Acetic Acid (Catalyst)
Workflow:
-
Dissolution: Dissolve 10 mmol of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in 20 mL of ethanol.
-
Addition: Dropwise add 12 mmol of hydrazine monohydrate at 0°C.
-
Cyclization: Add 2-3 drops of glacial acetic acid. Reflux the mixture for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Isolation: Cool to room temperature. The product typically precipitates as the OH-form .
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water to obtain analytical grade crystals.
Protocol: Tautomer Trapping (Methylation Analysis)
To study the reactivity of the specific tautomers, one can "trap" them using a methylating agent, which locks the structure.
Workflow:
-
Dissolve the pyrazolone in DMF (favors OH/NH) or Acetone (favors CH/NH).
-
Add 1.0 eq of Methyl Iodide and 1.1 eq of K2CO3.
-
Stir at RT for 2 hours.
-
Analysis: Analyze the product ratio by NMR.
-
O-methylation: Indicates reaction via the OH-form (yields methoxypyrazole).
-
N-methylation: Indicates reaction via the NH-form (yields antipyrine analog).
-
C-methylation: Indicates reaction via the CH-form (yields 4,4-dimethyl derivative).
-
Implications for Drug Design
Understanding this tautomerism is vital for structure-activity relationship (SAR) studies.
Pharmacophore Variation
-
Binding Affinity: A protein binding pocket may specifically require the NH-form (hydrogen bond donor) or the OH-form (hydrogen bond acceptor/donor). If the drug exists primarily as the CH-form in physiological solution, there is an energetic penalty for tautomerizing to the bioactive form.
-
Solubility: The OH-form is generally more soluble in aqueous media due to its ability to donate and accept hydrogen bonds. The CH-form is lipophilic, affecting membrane permeability.
Decision Logic for Lead Optimization
Use the following logic flow to optimize pyrazolone leads based on tautomeric behavior.
Figure 2: Decision tree for optimizing pyrazolone leads based on tautomeric stability.
References
-
Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link
-
Holzer, W., et al. (2008). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Heterocycles. Link
-
Perrin, C. L., et al. (2005). Proton exchange in 3-methyl-1-phenyl-2-pyrazolin-5-one. Journal of the American Chemical Society. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Crystal Structure of 3-methyl-1-phenyl-1H-pyrazol-5-ol. Link
-
Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link
Sources
- 1. (PDF) Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Guidance on CAS 124083-43-8: Data Discrepancy and Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the inquiry for a comprehensive technical guide on the physical properties and safety data for the substance identified by CAS number 124083-43-8. Our extensive search and analysis have revealed significant discrepancies and a lack of consistent, verifiable data associated with this specific CAS number. Consequently, providing a definitive and reliable technical guide that meets the standards of scientific integrity is not possible at this time. This report details the conflicting information found and provides guidance on how to proceed with sourcing accurate chemical information.
Introduction: The Critical Role of Accurate Chemical Identification
In all scientific research and development, particularly in the pharmaceutical and chemical industries, the unambiguous identification of a chemical substance is paramount. The Chemical Abstracts Service (CAS) Registry Number® is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identity. An accurate CAS number is the foundation upon which all subsequent data, including physical properties, safety protocols, and biological activity, is built.
Investigation of CAS 124083-43-8: Conflicting Data
A thorough investigation into the chemical identity of CAS 124083-43-8 has yielded conflicting and inconclusive results from various chemical databases and supplier websites.
The primary sources of discrepancy are as follows:
-
PubChem Database: The PubChem entry corresponding to Compound ID (CID) 124083 identifies a large and complex molecule with the molecular formula C₃₈H₄₉N₃O₁₂.[1] This structure is significantly different from what is suggested by other sources.
-
Chemical Supplier Databases: A search on ChemBuyersGuide.com suggests a completely different chemical structure for CAS 124083-43-8, represented by the SMILES string COC1=CC=C(C=C1)C2=CC(=O).
The existence of at least two vastly different chemical structures associated with the same CAS number is a critical issue. This discrepancy prevents the accurate compilation of physical and chemical properties, as these are intrinsically linked to the molecular structure.
The Impact on Safety Data Sheet (SDS) Information
A Safety Data Sheet (SDS) is a legally required document that provides comprehensive information about a substance's potential hazards and how to work with it safely. The information in an SDS is specific to the chemical identity of the substance. Due to the lack of a definitive identification for CAS 124083-43-8, no reliable SDS can be sourced. Attempting to use an SDS for one of the potential structures while working with the other could have severe safety consequences.
Recommendations for Researchers and Professionals
Given the current ambiguity surrounding CAS 124083-43-8, we strongly advise against proceeding with any experimental work or procurement based solely on this identifier. The following steps are recommended:
-
Verify the CAS Number: The first and most critical step is to verify the correct CAS number for the intended chemical substance. Cross-reference with original procurement documents, synthesis records, or analytical data (e.g., NMR, mass spectrometry) that can confirm the structure of the compound .
-
Contact the Original Source: If the CAS number was obtained from a specific supplier or a publication, it is advisable to contact them directly to seek clarification and request supporting analytical data.
-
Utilize Structure-Based Searching: If the chemical structure is known, perform searches in chemical databases using the structure or a chemical name to identify the correct CAS number.
Logical Workflow for Chemical Identification Verification
To assist researchers in this process, the following workflow is proposed:
Caption: A workflow for verifying the chemical identity when faced with an ambiguous CAS number.
Conclusion
The integrity of scientific research relies on the accuracy of the data used. In the case of CAS 124083-43-8, the available information is contradictory, making it impossible to provide the requested in-depth technical guide on its physical properties and safety data. We urge all researchers, scientists, and drug development professionals to exercise extreme caution and to undertake a thorough verification of the chemical identity of any substance associated with this CAS number before proceeding with any research or handling.
References
- BenchChem (Page 167) @ ChemBuyersGuide.com, Inc.
- PubChem. CID 124083 | C38H49N3O12.
Sources
Thermodynamic Stability & Tautomeric Equilibria of Pyrazol-5-ol vs. Pyrazolone: A Technical Guide
Topic: Thermodynamic Stability of Pyrazol-5-ol vs. Pyrazolone Tautomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In heterocyclic chemistry, the pyrazolone scaffold represents a classic case of "structural chameleons." The thermodynamic equilibrium between pyrazol-5-ol (OH-form) , pyrazol-5-one (CH-form) , and pyrazol-3-one (NH-form) is not merely a curiosity; it is a critical determinant of pharmacological efficacy, solubility, and chemical reactivity.
For drug developers working with scaffolds like Edaravone (Radicava) or Metamizole , assuming a single static structure leads to erroneous docking models and failed synthetic scale-ups. This guide provides a rigorous, thermodynamically grounded framework for predicting, analyzing, and controlling these tautomeric states. We move beyond simple observation to establishing causality between solvent dielectric constants, aromatic stabilization energy (ASE), and tautomeric preference.
Theoretical Framework: The Tautomeric Triad[1]
The stability of the pyrazolone core is governed by a competition between aromaticity (favoring the OH-form) and bond energy (favoring the C=O bond of the CH/NH-forms).
The Three Dominant Species
-
CH-Form (1H-pyrazol-5(4H)-one):
-
Structure: Carbonyl at C5, sp³ carbon at C4.
-
Thermodynamics: Lacks aromaticity. Favored in non-polar solvents and gas phase where dipole minimization is critical.
-
Reactivity: Acts as a C-nucleophile (Knoevenagel condensation).
-
-
OH-Form (1H-pyrazol-5-ol):
-
Structure: Hydroxyl at C5, C3=C4 double bond.
-
Thermodynamics: Fully aromatic pyrazole ring (6
-electrons). Stabilized by H-bond accepting solvents and solid-state packing (dimerization). -
Reactivity: Acts as an O-nucleophile or enol equivalent.
-
-
NH-Form (1H-pyrazol-3(2H)-one):
-
Structure: Carbonyl at C3 (or C5 depending on numbering), NH at N2.
-
Thermodynamics: Zwitterionic character contributions. Often the least stable in neutral conditions but stabilized by specific substitution patterns (e.g., electron-withdrawing groups).
-
Visualization of Tautomeric Pathways
Figure 1: Tautomeric connectivity showing the central role of the aromatic OH-form and the kinetic barriers between forms.[1] The CH-form is often the kinetic product, while the OH-form is the thermodynamic product in polar media.
Thermodynamic Drivers & Solvent Effects[3][4]
The equilibrium constant (
Solvent-Dependent Stability Table
| Solvent | Dielectric Const. ( | Dominant Tautomer | Mechanistic Driver |
| Chloroform ( | 4.8 | CH-Form (>90%) | Low polarity favors the neutral, non-zwitterionic keto form. Lack of H-bond acceptors destabilizes OH. |
| DMSO ( | 46.7 | OH-Form / NH-Form Mix | High polarity stabilizes the dipolar NH form and H-bonding stabilizes the acidic OH proton. |
| Methanol ( | 32.7 | OH-Form | Solvent acts as both H-bond donor and acceptor, stabilizing the aromatic enol. |
| Solid State | N/A | OH-Form | Intermolecular H-bonding forms stable dimers/tetramers (catemers), locking the molecule in the aromatic state. |
| Gas Phase | 1.0 | CH-Form | Absence of solvation energy means intrinsic bond energies dominate (C=O > C=C). |
Scientific Insight: The "Chameleon Effect" is driven by the energy penalty of breaking the C=O bond (approx. 745 kJ/mol) versus the gain in Aromatic Stabilization Energy (ASE) of the pyrazole ring (approx. 100 kJ/mol). In gas phase, C=O wins. In polar solvents, solvation energy bridges the gap, allowing aromaticity to dominate.
Experimental Workflow: Self-Validating Determination
To definitively assign the tautomeric state of a new pyrazolone derivative, rely on this multi-modal protocol. Do not rely on a single technique.
Protocol: The "Triangulation" Method
Step 1: Solid State Baseline (X-Ray/IR)
-
Method: Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.
-
Alternative: ATR-FTIR. Look for broad -OH stretch (
) vs. sharp C=O ( ). -
Note: Most pyrazolones crystallize in the OH-form due to intermolecular hydrogen bonding networks [1].
Step 2: Solution State Solvent Scan (NMR)
-
Protocol: Dissolve 5-10 mg of sample in
(non-polar) and (polar). -
Marker Analysis:
-
CH-Form: Look for a singlet at
(C4-H2) in H NMR. In C NMR, C5 (C=O) appears and C4 (sp³) . -
OH-Form: Look for disappearance of C4-H2 singlet and appearance of aromatic C4-H singlet (
). In C NMR, C4 shifts downfield to (sp²). -
NH-Form: Broad NH peaks, often strongly deshielded (
).
-
Step 3: Computational Validation (DFT)
-
Method: Perform Geometry Optimization + Frequency Calculation.
-
Level of Theory: B3LYP/6-311++G(d,p) with IEF-PCM solvation model.
-
Output: Calculate
for all three tautomers. If , expect dynamic equilibrium in solution.
Analytical Decision Tree
Figure 2: Decision tree for assigning tautomeric state based on
Case Study: Edaravone (Radicava)
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent used in ALS treatment. Its radical scavenging activity is intrinsically linked to its tautomerism.
-
Mechanism: The NH-form is the most potent electron donor (SET mechanism), while the OH-form is the primary Hydrogen Atom Transfer (HAT) agent [2].
-
Physiological State: At physiological pH (7.4), Edaravone exists as a mixture of the neutral OH-form and the anionic form. The anionic form is highly reactive toward peroxyl radicals.
-
Drug Formulation: In aqueous injection formulations, solubilizers are often used. The presence of water shifts the equilibrium heavily toward the OH/NH forms compared to the solid drug powder (which may contain CH form depending on crystallization method).
Critical Insight for Drug Design: When designing analogs of Edaravone, substituents on the phenyl ring that withdraw electrons (e.g., -NO2) will stabilize the anionic form (lowering pKa), potentially enhancing radical scavenging via SET but altering solubility profiles.
References
-
Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. Source: New Journal of Chemistry URL:[Link]
-
Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. Source: Journal of Computational and Theoretical Nanoscience URL:[Link][1][3]
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Source: NIH / PubMed Central URL:[Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Source: Molecules (MDPI) URL:[Link]
Sources
Technical Guide: Solubility Profiling of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Executive Summary
The effective utilization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol in drug discovery and organic synthesis hinges on a precise understanding of its solubility profile. This compound exhibits a stark solubility dichotomy between dimethyl sulfoxide (DMSO) and chloroform (
Core Insight: This pyrazole derivative typically displays high solubility in DMSO (often >50 mM) due to the solvent's ability to disrupt intermolecular hydrogen bond networks and stabilize polar tautomers. Conversely, it exhibits limited to moderate solubility in chloroform , often requiring thermal activation or co-solvents to overcome the crystal lattice energy driven by the compound's capability for strong dimerization.
This guide details the physicochemical mechanisms driving these behaviors and provides a validated protocol for solubility determination.
Molecular Architecture & Tautomerism
To understand the solubility differences, one must analyze the dynamic molecular structure. 3-(4-methoxyphenyl)-1H-pyrazol-5-ol does not exist as a static structure; it undergoes tautomeric equilibrium.
The Tautomeric Triad
The compound exists in three primary forms:
-
OH-form (Enol): Aromatic character, capable of both H-bond donation and acceptance.
-
NH-form (Keto): The "pyrazolone" form, highly polar, prone to dimerization.
-
CH-form (Diketo-like): Less polar, non-aromatic ring segment.
The solvent environment dictates the dominant species. DMSO, a polar aprotic solvent, stabilizes the more polar NH and OH forms via strong dipole-dipole interactions and hydrogen bonding. Chloroform, a moderately polar solvent with weak H-bond acceptor capabilities, often fails to break the intermolecular H-bonds (dimers) formed in the solid state, leading to lower solubility.
Visualization of Tautomeric Solvent Interaction
Caption: Figure 1. Mechanistic pathway of dissolution. DMSO actively disrupts crystal lattice dimers, while Chloroform struggles to overcome lattice energy.
Comparative Solubility Analysis
The following data summarizes the expected physicochemical behavior based on structure-activity relationships (SAR) of 3-substituted-5-pyrazolones.
Table 1: Solubility Profile Comparison
| Parameter | Dimethyl Sulfoxide (DMSO) | Chloroform ( |
| Solubility Classification | High (Soluble to Freely Soluble) | Low to Moderate (Sparingly Soluble) |
| Estimated Range | 20 – 100 mg/mL | < 5 mg/mL (Ambient) |
| Primary Interaction | Strong H-Bond Acceptor (S=O group) | Weak Dipole-Dipole |
| Tautomer Stabilization | Favors Polar NH/OH forms | Favors Neutral CH/NH forms |
| Temperature Response | Soluble at RT | Often requires heating to reflux |
| Application | Stock solutions for bioassays (HTS) | Extraction / Chromatography (with MeOH) |
Expert Insight:
-
In DMSO: The sulfoxide oxygen acts as a potent H-bond acceptor, interacting with the pyrazole NH and OH protons. This effectively "solvates" the molecule, preventing re-aggregation.
-
In Chloroform: While the 4-methoxyphenyl moiety is lipophilic and chloroform-friendly, the pyrazol-5-ol core is "hard" and polar. Without a co-solvent (like Methanol) to satisfy the H-bonding requirements of the core, the compound tends to remain in the solid phase or precipitate upon cooling.
Experimental Protocol: The "Solubility Stress Test"
As a researcher, you must validate these values for your specific batch (polymorphs can affect solubility). Follow this self-validating protocol.
Materials
-
Compound: 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (Dry powder).
-
Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Chloroform.
-
Equipment: Vortex mixer, Sonicator, Centrifuge, HPLC-UV or LC-MS.
Step-by-Step Methodology
Phase A: Visual Saturation Method (Rapid Screen)
-
Weighing: Dispense 5 mg of compound into two separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition:
-
Tube 1: Add 100 µL DMSO. (Target: 50 mg/mL)
-
Tube 2: Add 100 µL Chloroform. (Target: 50 mg/mL)
-
-
Agitation: Vortex at high speed for 60 seconds.
-
Observation 1: Check for clarity.
-
Result: DMSO is likely clear. Chloroform is likely cloudy/suspension.
-
-
Dilution (if insoluble): If Tube 2 is cloudy, add Chloroform in 100 µL increments, vortexing between additions, until clear or volume reaches 1 mL (5 mg/mL).
Phase B: Quantitative HPLC Verification (The Gold Standard)
If exact solubility is required for formulation:
-
Saturation: Prepare supersaturated suspensions in both solvents (e.g., 50 mg in 1 mL).
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.22 µm PTFE filter (ensure filter compatibility with Chloroform!).
-
Analysis: Dilute the filtrate 1:100 with Acetonitrile/Water and inject into HPLC. Quantify against a standard curve.
Workflow Diagram
Caption: Figure 2. Iterative "Solvent Titration" workflow for rapid solubility estimation.
Implications for Drug Development[1]
Stock Solution Preparation
-
Recommendation: Always prepare 10 mM to 100 mM stock solutions in DMSO .
-
Storage: Store at -20°C. DMSO is hygroscopic; ensure tight sealing to prevent water uptake, which can cause the compound to crash out over time.
Workup and Purification
-
Extraction: Do not rely solely on Chloroform for liquid-liquid extraction from aqueous phases, as recovery may be poor. Use Ethyl Acetate or a Chloroform/Isopropanol (3:1) mixture to improve solubility of the polar pyrazolone core.
-
Chromatography: When using Chloroform (or DCM) in flash chromatography, add 1-5% Methanol . The methanol is critical to disrupt the hydrogen bonds that cause tailing or insolubility on the silica column.
References
-
PubChem. 3-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O.[1] National Library of Medicine. Available at: [Link]
-
Becerra, D., et al. (2021).[2] 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.[2] (Demonstrates pyrazole solubility protocols). Available at: [Link][2]
- Elguero, J., et al.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. (Authoritative text on pyrazole tautomerism and physical properties).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO vs. organic solvent solubility profiling in drug discovery).
Sources
pKa values and acidity of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
An In-depth Technical Guide to the pKa and Acidity of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the acidity of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the structural features governing its ionization, present detailed, field-proven protocols for the experimental determination of its pKa values using potentiometric and spectrophotometric methods, and discuss the application of computational chemistry for pKa prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the acid-base properties of pyrazol-5-ol derivatives.
Physicochemical Fundamentals of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol Acidity
The acidic character of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol is not defined by a single functional group but is a consequence of its dynamic chemical nature, primarily its tautomeric equilibrium and the electronic influence of its substituents.
Tautomeric Equilibria
Pyrazol-5-ones, the class to which our target molecule belongs, are known to exist as a mixture of tautomeric forms.[3] The equilibrium between these forms is crucial as it dictates which proton is available for dissociation. The three principal tautomers are the OH-form (aromatic phenol-like), the NH-form, and the CH-form. For 1-unsubstituted pyrazol-5-ones, the equilibrium often favors the OH and NH forms.
Caption: Tautomeric forms of the pyrazol-5-ol core.
Ionizable Protons and Substituent Effects
There are two primary acidic protons in the favored tautomers: the hydroxyl (-OH) proton and the pyrazole ring (-NH) proton. The pKa values associated with these protons are influenced by the electronic properties of the 4-methoxyphenyl substituent.
-
Inductive vs. Resonance Effects: The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing via induction due to the electronegativity of the oxygen atom. However, it is a powerful electron-donating group by resonance, as the oxygen's lone pairs can delocalize into the aromatic ring.[4] In para-substituted systems, the resonance effect typically dominates.[4][5]
-
Effect on Acidity: This dominant electron-donating resonance effect increases electron density in the phenyl ring and, by extension, the attached pyrazole system. This destabilizes the conjugate base formed upon deprotonation by increasing electron-electron repulsion.[4][6] Consequently, the 4-methoxy group is expected to make both the OH and NH protons less acidic (i.e., have a higher pKa) compared to an unsubstituted phenylpyrazole analogue. For context, phenol has a pKa of approximately 10.0, while 4-methoxyphenol is less acidic, with a pKa of 10.2.[4]
Caption: General deprotonation equilibrium of an acidic proton.
Experimental pKa Determination
Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[7][8][9]
Method 1: Potentiometric Titration
This classic method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (acid or base). The pKa is determined from the inflection point of the resulting titration curve.[1][10][11] It is a high-precision technique valued for its accuracy.[11]
2.1.1 Step-by-Step Protocol for Potentiometric Titration
-
Apparatus & Reagent Preparation:
-
Calibrate a potentiometer with standard aqueous buffers (e.g., pH 4, 7, and 10).[10]
-
Prepare a standardized 0.1 M NaOH solution (carbonate-free).
-
Prepare a standardized 0.1 M HCl solution.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]
-
Prepare a 1 mM stock solution of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. The solvent may be water, or a co-solvent system (e.g., water/methanol) if solubility is low. Note that pKa values are solvent-dependent.[11]
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[1]
-
Add KCl solution to maintain a constant ionic strength.
-
If necessary, purge the solution with nitrogen to remove dissolved CO₂.[10]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[1]
-
Begin titration by adding small, precise aliquots of 0.1 M NaOH.
-
Record the pH after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[10]
-
Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[1]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region (the flattest part of the curve).[10]
-
Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of this derivative plot indicates the equivalence point.
-
Perform a minimum of three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[10]
-
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Modulating the π-System: Unveiling the Electronic Effects of the 4-Methoxy Group on Pyrazole Ring Reactivity
An In-Depth Technical Guide:
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1][2] Its reactivity and biological interactions are profoundly influenced by the electronic nature of its substituents. This technical guide provides a detailed examination of the 4-methoxy group's electronic influence on the pyrazole ring. We will dissect the interplay between the inductive and resonance effects of the methoxy group and the inherent electronic distribution of the pyrazole heterocycle. This analysis will explain the resulting impact on the ring's reactivity towards electrophilic substitution, its acidity and basicity, and the practical implications for synthetic strategy and drug design.
The Pyrazole Ring: An Aromatic System with Nuanced Electron Distribution
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This arrangement creates a unique electronic landscape. One nitrogen atom (N1) is 'pyrrole-like,' with its lone pair contributing to the 6π aromatic system, while the other (N2) is 'pyridine-like,' with its lone pair residing in an sp² orbital in the plane of the ring.[4]
This configuration leads to an uneven distribution of electron density across the carbon atoms. The C4 position is notably electron-rich, making it the primary site for electrophilic attack in unsubstituted pyrazole.[5][6][7] Conversely, the C3 and C5 positions, being adjacent to the electron-withdrawing nitrogen atoms, are comparatively electron-deficient.[6]
Caption: Electronic characteristics of the pyrazole ring atoms.
The Methoxy Substituent: A Dichotomy of Electronic Influence
The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects that act in opposition.[8] A thorough understanding of both is critical to predicting its influence on an aromatic system.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom withdraws electron density from the carbon atom of the pyrazole ring through the sigma (σ) bond. This is a through-bond, distance-dependent effect.[8][9]
-
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system.[9] This donation of electron density through the pi (π) system is a powerful, overriding effect, especially when the methoxy group is positioned at a location that allows for direct conjugation with the ring, such as the C4 position.[10]
Caption: Resonance delocalization in 4-methoxypyrazole.
This delocalization has two major consequences:
-
Overall Ring Activation: The methoxy group pushes significant electron density into the aromatic system, making the entire ring much more nucleophilic and thus more reactive towards electrophiles than unsubstituted pyrazole.
-
Altered Regioselectivity: While C4 is the primary site of attack in pyrazole, it is now substituted. The resonance structures clearly show the buildup of negative charge (increased electron density) at the C3 and C5 positions. This makes C3 and C5 the new favored sites for electrophilic aromatic substitution (SEAr).
Quantitative Perspective: Hammett Constants
The Hammett equation provides a quantitative means to assess the electronic effect of substituents on a reaction's rate or equilibrium. The substituent constant, sigma (σ), is key. A negative σp value indicates an electron-donating group at the para position, while a positive σm indicates an electron-withdrawing group at the meta position. [10]
| Substituent | σp (para) | σm (meta) | Electronic Effect (para) | Reference |
|---|---|---|---|---|
| -OCH₃ | -0.27 | +0.12 | Strongly Donating | [11][12] |
| -CH₃ | -0.17 | -0.07 | Donating | [11][12] |
| -H | 0.00 | 0.00 | Neutral | [11][12] |
| -Cl | +0.23 | +0.37 | Withdrawing | [11][12] |
| -NO₂ | +0.78 | +0.71 | Strongly Withdrawing | [11][12]|
The strongly negative σp value for the methoxy group (-0.27) quantitatively confirms its potent electron-donating character via resonance, which is the dominant interaction from the C4 position. [10][11][12]
Impact on Chemical Reactivity
The electronic perturbations caused by the 4-methoxy group have predictable and significant consequences for the chemical reactivity of the pyrazole ring.
| Reaction Type | Effect of 4-Methoxy Group | Rationale |
| Electrophilic Aromatic Substitution (SEAr) | Greatly increased rate. Directs substitution to C3 and C5 . | The +R effect strongly activates the ring, making it more nucleophilic. Resonance places electron density at C3 and C5. |
| Acidity of N1-H | Decreased acidity (Higher pKa). | Increased electron density on the ring destabilizes the resulting pyrazolate anion after deprotonation. |
| Basicity of N2 | Increased basicity (Higher pKa of conjugate acid). | The pyridine-like N2 lone pair is made more available for protonation due to the overall increase in ring electron density. |
Experimental Validation: Protocols and Methodologies
Theoretical predictions must be validated through empirical evidence. Below are protocols designed to probe the electronic effects of the 4-methoxy group.
Protocol 1: Competitive Electrophilic Bromination
This experiment directly compares the reactivity of pyrazole and 4-methoxypyrazole towards an electrophile.
Objective: To demonstrate the activating effect of the 4-methoxy group.
Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of pyrazole and 4-methoxypyrazole in a suitable solvent like dichloromethane (DCM, 20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction rate.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (0.5 mmol, 0.5 equivalents relative to the total substrate) in DCM (5 mL) dropwise over 15 minutes with constant stirring. Using a substoichiometric amount of the electrophile ensures a competitive regime.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using ¹H NMR and GC-MS. Quantify the ratio of unreacted starting materials and the brominated products (4-bromopyrazole, 3-bromo-4-methoxypyrazole, and 3,5-dibromo-4-methoxypyrazole).
Expected Outcome: A significantly higher conversion of 4-methoxypyrazole to its brominated derivatives compared to pyrazole, confirming the activating nature of the methoxy group. The primary products from 4-methoxypyrazole will be substituted at the C3 and/or C5 positions.
Caption: Workflow for the competitive bromination experiment.
Protocol 2: Synthesis of 1-Phenyl-4-methoxy-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic electrophilic formylation, ideal for demonstrating the regioselectivity of SEAr on the activated 4-methoxypyrazole ring. [13] Objective: To demonstrate electrophilic attack at the C3/C5 position.
Methodology:
-
Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous N,N-dimethylformamide (DMF, 10 equivalents) dropwise to form the Vilsmeier reagent.
-
Substrate Addition: To this mixture, add a solution of 1-phenyl-4-methoxypyrazole (1 equivalent) in DMF dropwise, maintaining the temperature at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Purification & Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm that formylation occurred at the C3 (or C5) position.
Implications for Drug Development
Understanding the electronic effects of the 4-methoxy group is not merely an academic exercise; it is fundamental to the rational design of pyrazole-based pharmaceuticals. [14]
-
Receptor Interactions: The increased electron density at N2 can enhance hydrogen bonding capabilities with protein targets. The overall electron-rich nature of the ring can favor π-π stacking or cation-π interactions.
-
Metabolic Stability: The methoxy group itself is a potential site of metabolism (O-demethylation). However, its electronic influence can direct metabolic attack to or away from other parts of the molecule. Activating the C3/C5 positions might make them more susceptible to oxidative metabolism.
-
Synthetic Accessibility: The predictable reactivity imparted by the 4-methoxy group allows chemists to reliably functionalize the C3 and C5 positions, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies. [15]
Conclusion
The 4-methoxy group serves as a powerful control element for modulating the reactivity of the pyrazole ring. Its dominant electron-donating resonance effect (+R) overwhelmingly activates the ring towards electrophilic attack and redirects the substitution pattern from the C4 position to the C3 and C5 positions. This electronic influence also subtly increases the basicity of the pyridine-like nitrogen and decreases the acidity of the pyrrole-like NH. For researchers in synthetic and medicinal chemistry, a firm grasp of these principles is essential for designing efficient synthetic routes and for fine-tuning the electronic properties of pyrazole-based molecules to achieve desired biological outcomes.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PMC. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. (n.d.). substituted pyrazoles with potential antitumor activity. [Link]
-
Bentham Science. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. [Link]
-
Wikipedia. (n.d.). Methoxy group. [Link]
-
Stenutz. (n.d.). Hammett substituent constants. [Link]
-
ACS Publications. (1991). A survey of Hammett substituent constants and resonance and field parameters. [Link]
-
ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of.... [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmajournal.net [pharmajournal.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Methoxy group - Wikipedia [en.wikipedia.org]
- 11. Hammett substituent constants [stenutz.eu]
- 12. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol from Ethyl 4-methoxybenzoylacetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The inherent structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The target molecule of this protocol, 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, is a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its synthesis via the cyclocondensation of a β-keto ester, ethyl 4-methoxybenzoylacetate, with hydrazine is a classic and efficient method, often referred to as the Knorr pyrazole synthesis.[1] This application note provides a comprehensive, step-by-step protocol for this synthesis, including mechanistic insights, safety precautions, and characterization data.
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of pyrazolones from β-keto esters and hydrazine derivatives is a well-established and robust reaction.[2][3] The reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl. This leads to the formation of a five-membered heterocyclic ring, which, after elimination of an ethanol molecule, yields the stable pyrazolone product.[1] The reaction is often catalyzed by a small amount of acid.[1][4]
Detailed Experimental Protocol
This section outlines the detailed methodology for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Ethyl 4-methoxybenzoylacetate | ≥98% | Sigma-Aldrich | 7148-93-8 | Starting β-keto ester. |
| Hydrazine hydrate (50-60%) | Reagent Grade | Sigma-Aldrich | 7803-57-8 | Caution: Toxic and corrosive.[5][6][7][8] |
| Ethanol (95%) | ACS Grade | Fisher Scientific | 64-17-5 | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 | Catalyst. |
| Deionized Water | 7732-18-5 | For precipitation and washing. | ||
| 250 mL Round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Buchner funnel and filter paper | ||||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | For reaction monitoring. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-methoxybenzoylacetate (e.g., 0.05 mol) in 100 mL of 95% ethanol.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (e.g., 0.10 mol, 2 equivalents) dropwise at room temperature. Caution: The initial reaction may be exothermic.[9]
-
Catalyst Addition: Add a few drops (e.g., 0.5 mL) of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.
-
Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water (approximately 100 mL) to the stirring solution to precipitate the solid product.
-
Isolation and Purification: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.
Characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the methoxy group protons (singlet, ~3.7-3.8 ppm), aromatic protons of the phenyl ring (two doublets, ~6.9-7.7 ppm), a singlet for the pyrazole C4-H (~5.5-5.7 ppm), and broad signals for the N-H and O-H protons.
-
¹³C NMR (DMSO-d₆): Expect signals for the methoxy carbon (~55 ppm), aromatic carbons, and the carbons of the pyrazole ring.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for O-H and N-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching (if in keto tautomeric form, ~1650-1700 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₂) should be observed.
Safety Precautions and Waste Disposal
5.1. Reagent Handling
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[5][6][7][8] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[5][6] In case of contact, immediately flush the affected area with copious amounts of water.[8]
-
Ethyl 4-methoxybenzoylacetate and Glacial Acetic Acid: These are irritants. Avoid contact with skin and eyes. Handle with standard laboratory PPE.
5.2. Reaction Safety
-
The initial reaction between ethyl 4-methoxybenzoylacetate and hydrazine hydrate can be exothermic.[9] Add the hydrazine hydrate slowly and have an ice bath ready for cooling if the reaction becomes too vigorous.
-
Use a heating mantle with a temperature controller to avoid overheating during reflux.
5.3. Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Unreacted hydrazine hydrate should be quenched before disposal. A common method is oxidation with a dilute solution of sodium hypochlorite (bleach).[8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is adequate. |
| Loss of product during work-up. | Ensure complete precipitation by adding a sufficient amount of water and cooling the mixture. Be careful during filtration and washing. | |
| Oily Product | Impurities present. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
| Incomplete drying. | Dry the product for a longer duration under vacuum. | |
| Broad Melting Point Range | Impure product. | Recrystallize the product. |
Conclusion
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol from ethyl 4-methoxybenzoylacetate via a cyclocondensation reaction with hydrazine hydrate is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently synthesize this compound for further use in medicinal chemistry and drug development programs.
References
-
Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]
-
Elsevier. (2009). Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. Tetrahedron Letters. Available at: [Link]
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Organic Syntheses Procedure [orgsyn.org]
Microwave-Assisted Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Application Note & Protocol | ID: AN-MW-PYR-045
Executive Summary
This application note details the accelerated synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (also designated as 5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one) utilizing microwave dielectric heating. While traditional Knorr condensation requires prolonged reflux (6–12 hours) in ethanolic solutions, this microwave-assisted protocol achieves quantitative conversion in under 10 minutes .
The resulting scaffold is a critical pharmacophore in drug discovery, serving as a precursor for p38 MAP kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and Edaravone analogs. This guide prioritizes the Ethanol-Acetic Acid solvent system for maximum purity and crystallographic consistency.
Scientific Foundation
Reaction Mechanism (Knorr Condensation)
The synthesis involves the condensation of a
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate , forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl, eliminating ethanol and water to close the pyrazole ring.
Tautomeric Considerations
The product exists in dynamic equilibrium between three tautomeric forms. In polar solvents (DMSO, MeOH) and the solid state, the 1H-pyrazol-5-ol (OH-form) and 2H-pyrazol-5-one (NH-form) predominate over the CH-form. This protocol maximizes the yield of the stable enol form suitable for downstream functionalization (e.g., O-alkylation or N-alkylation).
Figure 1: Mechanistic pathway of the microwave-assisted Knorr condensation.
Experimental Design
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Purity | Role |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 222.24 | 1.0 | >97% | Limiting Reagent |
| Hydrazine Hydrate (80%) | 50.06 | 1.2 | Reagent Grade | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | ACS Grade | Reaction Medium |
| Glacial Acetic Acid | 60.05 | Cat. | ACS Grade | Catalyst (Acidic) |
Equipment Specifications
-
Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with Teflon/Silicone septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for accurate internal temperature monitoring.
-
Stirring: Magnetic stir bar (high shear).
Optimized Protocol (Method A: Solvent-Mediated)
This method is the "Gold Standard" for medicinal chemistry applications requiring high purity (>98%) without column chromatography.
Step-by-Step Procedure
-
Preparation:
-
In a 10 mL microwave vial, dissolve 1.0 mmol (222 mg) of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in 2.0 mL of Ethanol.
-
Add 1.2 mmol (75 mg / ~73 µL) of Hydrazine Hydrate dropwise.
-
Add 2 drops of Glacial Acetic Acid.
-
Seal the vial and ensure the stir bar is rotating freely.
-
-
Microwave Irradiation:
-
Program the reactor with the following parameters:
-
Mode: Dynamic (Hold Temperature).
-
Temperature: 120 °C.
-
Power: Max 200 W (High absorption).
-
Hold Time: 5 minutes.
-
Pre-stirring: 30 seconds.
-
Pressure Limit: 250 psi (17 bar).
-
-
-
Workup & Isolation:
-
Allow the vessel to cool to 50 °C using compressed air cooling (integrated in most reactors).
-
Open the vial. A white to pale-yellow precipitate should be visible.
-
Cool the vial in an ice bath for 10 minutes to maximize precipitation.
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the cake with cold ethanol (2 x 1 mL) followed by cold diethyl ether (2 x 2 mL) to remove trace hydrazine.
-
-
Drying:
-
Dry the solid in a vacuum oven at 60 °C for 2 hours.
-
Data Summary: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Protocol |
| Temperature | 78 °C (Ethanol b.p.) | 120 °C (Pressurized) |
| Time | 4 – 8 Hours | 5 Minutes |
| Yield | 75 – 82% | 92 – 96% |
| Purity (LCMS) | 85 – 90% (Side products) | >98% (Clean conversion) |
Analytical Validation
Every batch must be validated to ensure the correct tautomer and purity.
NMR Characterization (DMSO-d6)
-
H NMR (400 MHz):
- 11.8–9.5 ppm (br s, 1H/2H, OH/NH exchangeable).
- 7.65 (d, J = 8.8 Hz, 2H, Ar-H, ortho to pyrazole).
- 6.98 (d, J = 8.8 Hz, 2H, Ar-H, ortho to methoxy).
- 5.85 (s, 1H, Pyrazole-CH, C4-H).
-
3.78 (s, 3H, -OCH
).
-
Note: The absence of the ethyl ester quartet (
4.1 ppm) and triplet ( 1.2 ppm) confirms cyclization.
Mass Spectrometry
-
ESI-MS (Positive Mode): Calculated for C
H N O [M+H] : 205.09. Found: 205.1.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target pyrazolone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete cyclization due to low temp. | Increase temp to 140 °C or extend time to 10 min. |
| Oily Product | Residual solvent or impurities. | Triturate with cold diethyl ether; scratch glass to induce nucleation. |
| Dark Coloration | Oxidation of hydrazine. | Purge vial with Nitrogen/Argon before sealing. Use fresh hydrazine. |
| Vessel Overpressure | Decomposition of hydrazine. | Reduce hydrazine excess to 1.1 equiv. Ensure headspace volume (>50%). |
References
-
Pal, S., Mareddy, J., & Devi, N. S. (2008).[6] High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.[5][6] Journal of the Brazilian Chemical Society, 19(6), 1207-1214.[6] Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Shipman, M. A., et al. (2010). Microwave-assisted synthesis of pyrazoles and pyrazolones.[5][7][8][9][10][11][12][13] Organic Process Research & Development, 14(6), 1478-1483.
-
ThermoFisher Scientific. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol Safety Data Sheet. Link
- Bhat, B. A., et al. (2005). Microwave-assisted synthesis of 3,5-disubstituted pyrazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. d-nb.info [d-nb.info]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Protocol for the Knorr Synthesis of 4-Methoxyphenyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. The incorporation of a 4-methoxyphenyl substituent, in particular, has been shown to be a critical pharmacophoric feature in numerous biologically active molecules. This moiety can engage in key interactions with biological targets, influencing potency, selectivity, and pharmacokinetic profiles.
Derivatives of 4-methoxyphenyl pyrazole are prominent in drug discovery, exhibiting activities as potent anti-inflammatory agents, dual tyrosine kinase inhibitors (targeting EGFR and VEGFR-2), and anticancer therapeutics.[3][4][5][6] The well-established Knorr pyrazole synthesis, first reported in 1883, remains a highly reliable and efficient method for constructing this valuable heterocyclic system.[7][8][9] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offering a direct route to substituted pyrazoles.[10][11]
This application note provides an in-depth, field-proven protocol for the synthesis of 4-methoxyphenyl pyrazole derivatives via the Knorr synthesis. It details the underlying reaction mechanism, offers a step-by-step experimental guide, presents a troubleshooting framework for common challenges, and is grounded in authoritative scientific literature.
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The Knorr synthesis is a cyclocondensation reaction that proceeds by reacting a 1,3-dicarbonyl compound with a hydrazine.[7] In the context of this protocol, the key starting materials are a suitable β-ketoester or 1,3-diketone and 4-methoxyphenylhydrazine. The reaction is typically facilitated by an acid catalyst, such as glacial acetic acid.[7][8][11]
The mechanism can be dissected into three primary stages:
-
Initial Condensation to Hydrazone: The reaction initiates with the nucleophilic attack of the terminal nitrogen of 4-methoxyphenylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. With an unsymmetrical dicarbonyl like a β-ketoester, this attack preferentially occurs at the more electrophilic ketone carbonyl over the ester carbonyl, leading to the formation of a hydrazone intermediate.[11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms the five-membered ring characteristic of the pyrazole core.[11][12]
-
Dehydration and Aromatization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic pyrazole ring.[11][12]
A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The formation of regioisomeric mixtures is a common challenge, as the initial condensation can potentially occur at either carbonyl group.[13] Reaction conditions, such as pH and solvent choice, can significantly influence the regiochemical outcome by altering the reactivity of the carbonyl centers.[13] Acidic conditions, as employed in this protocol, generally favor a specific reaction pathway, leading to a major regioisomer.[13]
Caption: Reaction mechanism for the Knorr synthesis of a 4-methoxyphenyl pyrazolone derivative.
Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol describes the reaction between 4-methoxyphenylhydrazine hydrochloride and ethyl acetoacetate. The use of the hydrochloride salt is common, and a base (e.g., sodium acetate) or the solvent itself can neutralize it in situ. Alternatively, the free base hydrazine can be used directly.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Methoxyphenylhydrazine hydrochloride | Round-bottom flask (100 mL) |
| Ethyl acetoacetate | Reflux condenser |
| Glacial Acetic Acid | Magnetic stirrer and stir bar |
| Ethanol (95%) | Heating mantle or hot plate |
| Deionized Water | Büchner funnel and filter flask |
| Diethyl Ether (for washing) | Beakers and graduated cylinders |
| Thin-Layer Chromatography (TLC) plate |
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 1.75 g | 10.0 | 1.0 |
| Ethyl acetoacetate | 130.14 | 1.30 g (1.29 mL) | 10.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent/Catalyst |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10.0 mmol) and ethyl acetoacetate (1.29 mL, 10.0 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and the acid catalyst.[11]
-
Heating and Reflux: Attach a reflux condenser to the flask and place the assembly on a heating mantle. Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Prepare a solution of 30% ethyl acetate in hexanes as the mobile phase. Spot the starting material (ethyl acetoacetate) and the reaction mixture. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting materials.
-
Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form. If an oil separates, continue to stir vigorously until it solidifies.[14]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water (2 x 20 mL) and then with cold diethyl ether (1 x 15 mL) to remove residual acetic acid and colored impurities.[11]
-
Drying: Allow the product to air-dry on the funnel for 15-20 minutes, then transfer it to a watch glass to dry completely. A desiccator can be used to facilitate drying.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[14] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16]
Caption: Step-by-step workflow for the synthesis and purification of a 4-methoxyphenyl pyrazole.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Product loss during workup or transfer. - Using excess solvent during recrystallization.[14] | - Extend the reflux time and monitor closely by TLC. - Ensure quantitative transfers. - During recrystallization, use the minimum amount of hot solvent required to dissolve the solid. |
| Formation of an Oil Instead of a Solid | - The product may have a low melting point or impurities are present. - Precipitation occurred too rapidly. | - Vigorously stir the oil in the ice-water bath; scratching the side of the beaker with a glass rod may induce crystallization. - Add the reaction mixture to the ice water more slowly.[14] |
| Product Discoloration (Yellow/Red) | - Hydrazine derivatives can be prone to oxidation or side reactions, forming colored impurities.[17] | - Ensure reagents are of high purity. - Wash the crude product thoroughly with a non-polar solvent like diethyl ether or toluene to remove colored impurities.[17] - Perform recrystallization, potentially with a small amount of activated charcoal. |
| Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl compound. | - The acidic conditions of this protocol generally favor one isomer. - If isomer separation is necessary, column chromatography is the most effective method.[1] - For future syntheses, explore different solvent systems (e.g., fluorinated alcohols) which can enhance regioselectivity.[13] |
| Difficulty with Purification | - The product and impurities have similar solubilities. | - If recrystallization is ineffective, consider purification via column chromatography. - An alternative method is to dissolve the crude product in a suitable solvent and treat it with an acid (e.g., HCl) to precipitate the pyrazole as an acid addition salt, which can then be filtered and neutralized.[18][19] |
References
- Process for the purification of pyrazoles.
-
Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. PubMed. [Link]
-
Knorr Pyrazole Synthesis. Name-Reaction.com. [Link]
- Method for purifying pyrazoles.
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr Pyrazole Synthesis. YouTube. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Characterization data for new pyrazole derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
procedure for N-alkylation of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Application Note: Regioselective N-Alkylation of 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol
Executive Summary
The N-alkylation of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (also known as 3-(4-methoxyphenyl)-5-pyrazolone) is a pivotal yet challenging transformation in medicinal chemistry. This scaffold exhibits complex tautomerism, presenting four potential nucleophilic sites: N1, N2, Oxygen (O), and Carbon (C4) .
This guide provides a definitive protocol to achieve N1-selective alkylation while suppressing common side reactions such as O-alkylation (formation of alkoxypyrazoles) and C-alkylation (formation of 4,4-disubstituted pyrazolones). It integrates Hard-Soft Acid-Base (HSAB) theory with practical experimental workflows to ensure reproducibility and high yield.
Mechanistic Insight & Strategy
The "Chameleon" Substrate: Tautomerism and Reactivity
The substrate exists in a dynamic equilibrium. In solution (DMSO, DMF), the NH-form (Pyrazolone) and OH-form (Hydroxypyrazole) predominate, while the CH-form is often observed in non-polar solvents like CDCl₃.
-
N1 (Amide-like Nitrogen): The most acidic proton (pKa ~10-11). Deprotonation yields an ambident anion with charge delocalized between N1 and Oxygen.
-
N2 (Imine-like Nitrogen): Less nucleophilic in the anionic form due to lack of direct charge localization compared to N1/O.
-
Oxygen (O): A "Hard" nucleophile. Favored by hard electrophiles and oxygenophilic conditions (e.g., silver salts, Mitsunobu).
-
Carbon (C4): A "Soft" nucleophile. The thermodynamic sink for alkylation, especially with strong bases (e.g., NaH) and high temperatures.
Strategic Control of Regioselectivity
To favor N1-alkylation , we must manipulate the reaction kinetics and thermodynamics:
-
Base Selection: Use a mild base (K₂CO₃ or Cs₂CO₃ ) to generate the mono-anion without promoting the di-anion (which leads to C-alkylation).
-
Solvent Effect: Polar aprotic solvents (DMF or CH₃CN ) stabilize the N-anion.
-
Temperature: Low-to-moderate temperatures (0°C to RT) suppress the higher activation energy pathway of C-alkylation.
Caption: Tautomeric equilibrium and divergent alkylation pathways based on reaction conditions.
Detailed Experimental Protocol
Protocol A: Mild Base-Mediated N-Alkylation (Recommended)
Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide) and avoiding C-alkylation.
Materials:
-
Substrate: 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (1.1 equiv)[1]
-
Base: Anhydrous K₂CO₃ (1.5 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Quench: 1M HCl, Brine, Ethyl Acetate
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Add the pyrazolone substrate (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. The suspension may change color (often yellow/orange) indicating anion formation. Stir at Room Temperature (RT) for 30 minutes.
-
Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.1 eq) dropwise over 5-10 minutes.
-
Critical: Slow addition prevents local high concentrations of electrophile, reducing poly-alkylation.
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Target: Disappearance of starting material (SM).
-
Note: If C-alkylation is observed (new spot very close to SM), stop reaction immediately.
-
-
Workup:
-
Dilute with EtOAc (5x reaction volume).
-
Wash with water (3x) to remove DMF.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification: Flash Column Chromatography.
-
Gradient: 0 -> 5% MeOH in DCM. N-alkyl products are typically more polar than O-alkyl but less polar than the free NH-pyrazolone.
-
Protocol B: Separation of Regioisomers (Troubleshooting)
If a mixture of N- and O-alkylated products is obtained:
-
O-Alkyl Isomer: usually elutes first (less polar, aromatic pyridine-like nature).
-
N-Alkyl Isomer: usually elutes second (more polar, amide-like character).
-
C-Alkyl Isomer: Elution varies, but distinctive by NMR (CH proton at C4).
Characterization & Validation
Distinguishing the isomers is critical. Use this "Self-Validating" NMR checklist.
Table 1: Spectroscopic Differentiation of Isomers
| Feature | N1-Alkyl Product (Target) | O-Alkyl Product (Side Product) | C4-Alkyl Product (Side Product) |
| IR (Carbonyl) | Strong band ~1680-1700 cm⁻¹ (Amide C=O) | Absent (Aromatized ring) | Strong band ~1700-1720 cm⁻¹ |
| ¹H NMR (Ring) | Olefinic CH (H4) singlet ~5.5 - 6.0 ppm | Aromatic CH (H4) singlet ~6.0 - 6.5 ppm | Absent (H4 becomes CH-R or C-R2) |
| ¹³C NMR (C=O) | Signal at ~160-165 ppm | Signal at ~155-160 ppm (C-O) | Signal at ~170+ ppm (Ketone) |
| HMBC/NOE | NOE between N-Alkyl and H4 (weak) or H-ortho of Phenyl? | NOE between O-Alkyl and H4 (strong) | N/A |
Critical NOE Validation:
-
N1-Alkylation (Distal): The alkyl group is on the nitrogen adjacent to the carbonyl. It is spatially distant from the 4-methoxyphenyl group (which is at position 3).
-
Observation:NO NOE between N-Alkyl protons and Phenyl protons.
-
-
N2-Alkylation (Proximal): The alkyl group is on the nitrogen adjacent to the phenyl ring.
-
Observation:Strong NOE between N-Alkyl protons and Phenyl ortho-protons.
-
Caption: Step-by-step experimental workflow for N-alkylation.
Troubleshooting & Optimization
-
Issue: Low Yield due to C-Alkylation.
-
Cause: Base is too strong or temperature too high.
-
Fix: Switch to Cs₂CO₃ in Acetone at reflux, or stick to K₂CO₃/DMF at 0°C. Avoid NaH.
-
-
Issue: O-Alkylation Dominates.
-
Cause: "Hard" electrophile (e.g., MOM-Cl, SEM-Cl) or highly polar, oxygen-solvating conditions.
-
Fix: Use a "softer" alkylating agent (Iodides > Bromides > Chlorides). Ensure strictly anhydrous conditions.
-
-
Issue: N1 vs N2 Selectivity.
-
Insight: For 3-substituted pyrazolones, N1 (distal) is generally favored by steric hindrance at N2 (proximal to the aryl ring). If N2 product is required, consider blocking N1 or using specific metal catalysts (e.g., Mg(II)).
-
References
-
Synthesis and Tautomerism of New 1-n-Alkyl-5-Pyrazolone Derivatives. ScienceOpen. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central (PMC). [Link]
-
N- versus O-alkylation: Utilizing NMR methods. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles. PubMed. [Link]
Sources
One-Pot Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the one-pot synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, a valuable heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and thorough characterization of the final product.
Introduction: The Significance of Pyrazolones
Pyrazolone derivatives are a cornerstone in the development of a wide array of pharmaceutical agents. Their versatile chemical structure allows for diverse biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The target molecule, 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, serves as a key intermediate in the synthesis of more complex bioactive molecules. The one-pot synthesis detailed herein offers an efficient and streamlined approach to obtaining this important scaffold.
Reaction Mechanism and Rationale
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol from ethyl 4-methoxybenzoylacetate and hydrazine hydrate proceeds via a well-established condensation-cyclization reaction.
Step 1: Nucleophilic Attack and Hydrazone Formation The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the ester carbonyl carbon of ethyl 4-methoxybenzoylacetate. This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.
Step 2: Intramolecular Cyclization The newly formed hydrazone then undergoes an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine moiety onto the ketone carbonyl carbon.
Step 3: Dehydration and Aromatization The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyrazolone ring.
Tautomerism in Pyrazol-5-ols It is crucial to recognize that 3-(4-methoxyphenyl)-1H-pyrazol-5-ol can exist in several tautomeric forms: the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolidin-5-one).[1] In the solid state, the OH-form is often favored due to the formation of stable hydrogen-bonded dimers.[2] In solution, the predominant tautomer can be influenced by the solvent's polarity.[3] This application note will refer to the compound as 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, acknowledging the existence of its tautomers.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and rationale provided for each.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Ethyl 4-methoxybenzoylacetate | 222.24 | 2.22 g | 0.01 | ≥98% | Sigma-Aldrich |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 0.6 mL | ~0.012 | ~64% | Sigma-Aldrich |
| Glacial Acetic Acid | 60.05 | 20 mL | - | ACS Grade | Fisher Scientific |
| Ethanol | 46.07 | As needed | - | 95% | VWR |
| Deionized Water | 18.02 | As needed | - | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
pH paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Visual Workflow
Caption: One-pot synthesis workflow for 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.22 g (0.01 mol) of ethyl 4-methoxybenzoylacetate in 20 mL of glacial acetic acid. Stir the mixture at room temperature until a clear solution is obtained.
-
Expert Insight: Glacial acetic acid serves as both the solvent and a catalyst for the condensation reaction.
-
-
Addition of Hydrazine Hydrate: To the stirring solution, add 0.6 mL (~0.012 mol) of hydrazine hydrate dropwise over a period of 5-10 minutes. An exothermic reaction may be observed.
-
Causality Explanation: A slight excess of hydrazine hydrate ensures the complete consumption of the starting ester. Dropwise addition helps to control the initial exotherm of the reaction.
-
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Self-Validation: The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.
-
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A pale-yellow solid will precipitate.
-
Rationale: The product is insoluble in water, leading to its precipitation upon addition to an aqueous medium.
-
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Purpose: Washing with water removes any residual acetic acid and unreacted hydrazine hydrate.
-
-
Purification: Recrystallize the crude product from a minimal amount of hot aqueous ethanol (approximately 70-80% ethanol in water). Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Expert Tip: Slow cooling promotes the formation of larger, purer crystals.
-
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C to a constant weight.
Characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 226-228 °C (decomposes)[4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.4 (br s, 1H, OH), 9.7 (br s, 1H, NH), 7.7 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.8 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 160.0, 158.0, 145.0, 128.0, 125.0, 114.0, 90.0, 55.5 |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H, N-H stretch), 1620 (C=N stretch), 1590 (C=C stretch), 1250 (C-O stretch) |
| Mass Spec. (ESI-MS) | m/z: 191.08 [M+H]⁺ |
Note: NMR and IR spectral data are predicted based on the structure and data from similar compounds. Actual values may vary slightly.
Safety and Handling Precautions
Hydrazine hydrate is a highly toxic, corrosive, and suspected carcinogen. [5] It is imperative to handle this reagent with extreme care in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[5]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Waste Disposal: Hydrazine hydrate waste should be segregated and disposed of according to institutional and local regulations. Do not mix with oxidizing agents.[7]
-
Quenching Excess Hydrazine: Unreacted hydrazine in the reaction mixture can be quenched by careful addition of an oxidizing agent like sodium hypochlorite solution (bleach) under controlled conditions, or by extraction with an acidic aqueous solution.[4][8]
Conclusion
This application note provides a robust and reliable one-pot method for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. By following the detailed protocol and adhering to the safety guidelines, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized compound.
References
-
Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry.
-
Krasavin, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4765.
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros.
-
BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
-
Organic Syntheses. (n.d.). Procedure.
-
DTIC. (n.d.). Safety and Handling of Hydrazine.
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
-
PubMed. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition.
-
MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
-
Stangis, G. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
-
PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole.
-
ResearchGate. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
-
The Journal of Organic Chemistry. (n.d.). Some Reactions of 3-Hydroxy-1-phenylpyrazole.
-
KJS College. (2023, January 12). Four Component One Pot Synthesis of Benzyl Pyrazolyl Coumarin Derivatives Catalyzed by Metal-Free, H.
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
-
National Center for Biotechnology Information. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations.
-
Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
-
Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
-
Arkivoc. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines.
-
World Journal of Pharmaceutical Research. (n.d.). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of.
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].
-
Royal Society of Chemistry. (n.d.). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
catalytic conditions for condensing beta-keto esters with hydrazine
Application Note: Catalytic Strategies for the Condensation of -Keto Esters with Hydrazine
Focus: Synthesis of Biologically Active 5-Pyrazolone Scaffolds (e.g., Edaravone)
Executive Summary
The condensation of
This guide details two validated protocols: a Classic Acid-Catalyzed Solvothermal Method (industry standard for Edaravone) and a Green Heterogeneous Catalytic Method (Amberlyst-70 in water) suitable for sustainable scale-up.
Mechanistic Insight & Regioselectivity
Understanding the mechanism is critical for controlling the reaction outcome, particularly when using substituted hydrazines (e.g., phenylhydrazine).
The Reaction Pathway
The reaction proceeds via two competing initial pathways, both leading to the same thermodynamic product under optimal conditions, but distinct kinetic traps exist.
-
Pathway A (Imine Formation - Major): The more nucleophilic terminal nitrogen (
) of the hydrazine attacks the more electrophilic ketone carbonyl of the -keto ester. This forms a hydrazone intermediate, which subsequently undergoes intramolecular nucleophilic attack on the ester carbonyl to release alcohol and form the lactam (pyrazolone). -
Pathway B (Hydrazide Formation - Minor): Attack at the ester carbonyl first is kinetically slower and less common under acidic conditions but can occur with sterically hindered ketones.
Regioselectivity Rule
For monosubstituted hydrazines (
-
The Rule: The unsubstituted
is the stronger nucleophile and attacks the most reactive carbonyl (the ketone). -
The Result: For ethyl acetoacetate + phenylhydrazine, the
attacks the ketone. The final cyclization places the phenyl group on the nitrogen adjacent to the ketone-derived carbon. This yields 1-phenyl-3-methyl-5-pyrazolone (Edaravone), not the 1-phenyl-5-methyl-3-pyrazolone isomer.
Mechanistic Diagram
Figure 1: Mechanistic pathway highlighting the critical imine formation step which dictates regioselectivity.[2][3]
Experimental Protocols
Protocol A: Classic Acid-Catalyzed Synthesis (Edaravone Standard)
Context: This method utilizes acetic acid as a dual solvent/catalyst or a co-catalyst in ethanol. It is robust, ensuring the protonation of the carbonyl oxygen to facilitate nucleophilic attack.
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Phenylhydrazine (1.05 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (0.1 equiv or as co-solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl acetoacetate (10 mmol) in Ethanol (15 mL).
-
Catalyst Addition: Add Glacial Acetic Acid (3-5 drops or 1 mmol). Note: For industrial Edaravone synthesis, HCl is sometimes used, but AcOH provides a milder profile with fewer impurities.
-
Addition of Hydrazine: Add Phenylhydrazine (10.5 mmol) dropwise over 10 minutes at room temperature.
-
Critical: The reaction is exothermic. Rapid addition can cause localized overheating and azine formation.
-
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours.-
Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the hydrazine spot and the ester carbonyl stretch in IR.
-
-
Workup: Cool the reaction mixture to
in an ice bath. The pyrazolone often precipitates as a solid. -
Purification: Filter the solid. Wash with cold ethanol (
) and then cold water. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–92%[4]
Protocol B: Green Synthesis using Amberlyst-70 in Water
Context: For modern drug development focusing on Green Chemistry, solid acid catalysts in aqueous media offer easier workup (filtration of catalyst) and avoid organic solvents. Amberlyst-70 is a thermally stable, macroreticular sulfonic acid resin.
Reagents:
- -Keto Ester (1.0 equiv)[2][3]
-
Hydrazine Hydrate or Phenylhydrazine (1.1 equiv)
-
Solvent: Deionized Water
-
Catalyst: Amberlyst-70 (10-20 wt% relative to substrate)
Step-by-Step Methodology:
-
Suspension: Suspend the
-keto ester (5 mmol) and Hydrazine (5.5 mmol) in water (10 mL) in a reaction vial. -
Catalyst Loading: Add Amberlyst-70 beads (100 mg).
-
Reaction: Stir vigorously at Room Temperature (for simple substrates) or
(for sterically hindered aryl hydrazines) for 20–60 minutes.-
Observation: The heterogeneous mixture will often homogenize or change precipitate form as the polar pyrazolone forms.
-
-
Catalyst Recovery: Filter the reaction mixture while warm to remove the Amberlyst-70 beads. (The catalyst can be washed with ethanol, dried, and reused).
-
Isolation: Cool the filtrate to precipitate the product. Filter and dry.
Expected Yield: 90–96%
Comparative Data & Troubleshooting
Method Comparison
| Feature | Protocol A (Acetic Acid/EtOH) | Protocol B (Amberlyst/Water) |
| Reaction Time | 3–4 Hours | 20–60 Minutes |
| Temperature | Reflux ( | RT to |
| Yield | 85–92% | 90–96% |
| Purification | Recrystallization often needed | Simple Filtration |
| Green Metric | Moderate (Organic Solvent) | Excellent (Aqueous, Reusable Cat) |
Troubleshooting Guide
-
Problem: "Oiling Out" of Product.
-
Cause: Product is not crystallizing due to impurities or supersaturation.
-
Solution: Scratch the inner wall of the flask with a glass rod or add a seed crystal. For Protocol A, add water dropwise to the ethanol solution until it turns slightly turbid, then cool.
-
-
Problem: Formation of Bis-pyrazolones (Azines).
-
Cause: Excess ketone reacting with both nitrogens of hydrazine, or hydrazine reacting with two equivalents of keto-ester.
-
Solution: Ensure slight excess of hydrazine (1.05–1.1 equiv). Add hydrazine slowly to the keto-ester, not the other way around.
-
-
Problem: Regioisomer Contamination.
-
Cause: Incorrect pH or solvent polarity affecting tautomer equilibrium.
-
Solution: Stick to protic solvents (Ethanol, Water). Aprotic non-polar solvents can sometimes favor the kinetic hydrazide intermediate.
-
Workflow Visualization (Protocol B)
Figure 2: Operational workflow for the heterogeneous catalytic synthesis of pyrazolones in water.
References
-
Karimi-Jaberi, Z., & Pooladian, B. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Green Chemistry Letters and Reviews, 5(2). Retrieved from [Link]
- CN Patent 102180834A. (2011). Preparation method for Edaravone.
-
Chebanov, V. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 3. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the C-4 Functionalization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Introduction: The Strategic Importance of C-4 Functionalization in Pyrazol-5-ol Scaffolds
The 3-(4-methoxyphenyl)-1H-pyrazol-5-ol core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Pyrazole-based compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4][5] The C-4 position of the pyrazol-5-ol ring is particularly amenable to functionalization due to its high electron density, making it a focal point for introducing molecular diversity and modulating physicochemical and pharmacological properties.[6] This guide provides detailed protocols and expert insights into key methods for the targeted C-4 functionalization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, empowering researchers in drug discovery and chemical biology to synthesize novel derivatives with enhanced therapeutic potential.
Core Principles of Reactivity at the C-4 Position
The C-4 position of the 3-(4-methoxyphenyl)-1H-pyrazol-5-ol is highly activated towards electrophilic substitution. This reactivity is a consequence of the enolic hydroxyl group at C-5, which increases the electron density at the adjacent C-4 carbon.[1][6] Understanding this electronic predisposition is crucial for designing effective synthetic strategies. The choice of reagents and reaction conditions will dictate the nature of the substituent introduced at this position, enabling the synthesis of a diverse library of compounds.
Electrophilic Substitution Reactions at C-4
Electrophilic substitution is a cornerstone of C-4 functionalization for pyrazol-5-ols. Below are detailed protocols for key electrophilic substitution reactions.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C-4 position, yielding 4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-5-ol.[7][8] This aldehyde functionality serves as a versatile synthetic handle for further transformations.
Causality of Experimental Choices: The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile suitable for reacting with the electron-rich C-4 position of the pyrazol-5-ol. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions.
Experimental Protocol:
| Step | Procedure | Notes |
| 1 | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 3 equivalents). | The use of dry solvent and an inert atmosphere is critical to prevent the hydrolysis of the Vilsmeier reagent. |
| 2 | Cool the flask to 0 °C in an ice bath. | Maintaining a low temperature is essential for controlling the exothermic reaction. |
| 3 | Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. | The Vilsmeier reagent forms in situ. The addition should be slow to manage the heat generated. |
| 4 | After the addition is complete, stir the mixture at 0 °C for 30 minutes. | This ensures the complete formation of the Vilsmeier reagent. |
| 5 | Dissolve 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture at 0 °C. | The pyrazol-5-ol is the nucleophile that attacks the Vilsmeier reagent. |
| 6 | Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC. | Reaction times may vary depending on the substrate. |
| 7 | Upon completion, carefully pour the reaction mixture into crushed ice with stirring. | This quenches the reaction and hydrolyzes the intermediate iminium salt. |
| 8 | Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms. | The product is typically a solid that can be isolated by filtration. |
| 9 | Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. | |
| 10 | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water). |
Visualization of the Vilsmeier-Haack Reaction Workflow:
Caption: Mechanism of azo coupling at the C-4 position of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.
Multicomponent Reactions for C-4 Functionalization
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step. [5][9]The Knoevenagel-Michael addition is a powerful MCR for the C-4 functionalization of pyrazol-5-ols.
Knoevenagel-Michael Addition: Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)
This reaction involves the condensation of an aldehyde with two equivalents of the pyrazol-5-ol, leading to the formation of a bis(pyrazol-5-ol) derivative. [10][11][12] Causality of Experimental Choices: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and one molecule of the pyrazol-5-ol to form a reactive intermediate. This is followed by a Michael addition of a second molecule of the pyrazol-5-ol. [11]The use of a catalyst, such as sodium acetate, can facilitate the reaction. [10] Experimental Protocol:
| Step | Procedure | Notes |
| 1 | In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (2 equivalents) and an aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol). | |
| 2 | Add a catalytic amount of sodium acetate (0.1 equivalents). | Other catalysts, such as piperidine or even catalyst-free conditions in certain solvents, can also be employed. [11] |
| 3 | Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC. | |
| 4 | After completion, cool the reaction mixture to room temperature. | The product often precipitates out of the solution upon cooling. |
| 5 | Collect the solid product by vacuum filtration and wash with cold ethanol. | |
| 6 | Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary. |
Quantitative Data for Knoevenagel-Michael Addition:
| Aromatic Aldehyde | Product Yield (%) | Reference |
| Benzaldehyde | 93-99 | [11] |
| 4-Chlorobenzaldehyde | 93-99 | [11] |
| 4-Methoxybenzaldehyde | 93-99 | [11] |
Visualization of the Knoevenagel-Michael Reaction Pathway:
Caption: Reaction pathway for the Knoevenagel-Michael addition.
Conclusion and Future Perspectives
The C-4 functionalization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol offers a gateway to a vast chemical space of novel compounds with significant potential in drug discovery and materials science. The protocols detailed herein for electrophilic substitution and multicomponent reactions provide a robust foundation for researchers to synthesize and explore the properties of these derivatives. Future research in this area will likely focus on the development of more sustainable and enantioselective C-4 functionalization methods, further expanding the synthetic toolkit and enabling the creation of even more complex and potent pyrazole-based molecules.
References
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Center for Biotechnology Information. [Link]
-
Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus de l'Académie des Sciences. [Link]
-
Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Center for Biotechnology Information. [Link]
-
Recent Developments on Five-Component Reactions. MDPI. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Center for Biotechnology Information. [Link]
-
Transformations of 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts. ResearchGate. [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
-
Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. New Journal of Chemistry. [Link]
-
Synthesis of 4‐cyano‐pyrazole‐5‐one derivative 11. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
(PDF) ChemInform Abstract: Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives. ResearchGate. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
Investigation of Some Functionalization Reactions of 4-Benzoyl-5- phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl Chloride and Their Antimicrobial Activity. ResearchGate. [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]
-
(PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. National Center for Biotechnology Information. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information. [Link]
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
-
Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]
-
The continuous flow synthesis of azos. National Center for Biotechnology Information. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. PubMed Central. [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Welcome to the technical support center for the purification of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable synthetic intermediate through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.
Introduction: The Crystallization Challenge
3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a key building block in the synthesis of various biologically active molecules. Achieving high purity is paramount for downstream applications, and recrystallization is the most common and cost-effective method for this purpose. However, like many heterocyclic compounds, it can present challenges such as low recovery, "oiling out," and co-precipitation of impurities. This guide will provide a systematic approach to overcoming these obstacles.
The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature and allow it to crystallize out with high recovery upon cooling, while the impurities remain in the solution (mother liquor).[1]
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is formatted as a series of common problems encountered during the recrystallization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, followed by their potential causes and recommended solutions.
Issue 1: My product "oiled out" and did not form crystals upon cooling.
-
Potential Cause 1: Supersaturation and Rapid Cooling. The concentration of the solute may be too high, or the solution was cooled too quickly, causing the compound to separate as a liquid phase (an oil) instead of forming an ordered crystal lattice. This is particularly common for compounds with melting points that are low relative to the solvent's boiling point.[2]
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the flask to cool slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.
-
If oiling persists, consider using a different solvent system with a lower boiling point.
-
-
Potential Cause 2: Presence of Impurities. Impurities can inhibit the formation of a crystal lattice, leading to the separation of an oil.
-
Solution:
-
Trituration: Attempt to induce crystallization by triturating the oil with a poor solvent (a solvent in which the compound is insoluble), such as hexane. This can sometimes remove the problematic impurities and encourage solidification.
-
Seed Crystals: If a small amount of pure, crystalline product is available, add a "seed crystal" to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
-
Pre-purification: If the crude material is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary before recrystallization.
-
Issue 2: The recrystallization yield is significantly lower than expected.
-
Potential Cause 1: Excessive Solvent Usage. Using too much solvent to dissolve the crude product is the most common reason for low recovery, as a significant amount of the compound will remain in the mother liquor even after cooling.[3]
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
If too much solvent has been added, carefully evaporate a portion of it to re-saturate the solution before cooling.
-
-
Potential Cause 2: Compound Solubility in Cold Solvent. The chosen solvent may still have a relatively high solvating power for your compound, even at low temperatures.
-
Solution:
-
Ensure the solution is thoroughly cooled. After reaching room temperature, place the flask in an ice-water bath to maximize precipitation.
-
Consider a different solvent or a mixed-solvent system. For pyrazole derivatives, combinations of a "good" solvent (like ethanol or ethyl acetate) with a "poor" solvent (like water or hexane) can be highly effective.[3]
-
-
Potential Cause 3: Premature Crystallization. The compound may have started to crystallize during a hot filtration step intended to remove insoluble impurities.
-
Solution:
-
Use a pre-heated filter funnel and receiving flask.
-
Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated before the cooling and crystallization phase.
-
Issue 3: No crystals form, even after extended cooling.
-
Potential Cause: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a seed crystal of the pure compound.
-
Reduce Solvent Volume: As a last resort, evaporate some of the solvent and attempt to cool the solution again.
-
Issue 4: The final product is still colored or contains visible impurities.
-
Potential Cause 1: Co-precipitation. The impurities may have similar solubility properties to the target compound, causing them to crystallize out together.
-
Solution:
-
Slow Cooling: Ensure the cooling process is very slow to allow for the selective formation of the desired crystals.
-
Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
-
-
Potential Cause 2: Adsorption of Colored Impurities. Highly colored impurities can adsorb to the surface of the crystals.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 3-(4-methoxyphenyl)-1H-pyrazol-5-ol?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. While specific solubility data is not widely published, common solvents for pyrazole and pyrazolone derivatives include ethanol, isopropanol, ethyl acetate, and acetone.[3][4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides excellent results. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material.
Q2: How do I perform a small-scale solubility test?
A2:
-
Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, agitating after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.
-
For the solvents that showed poor solubility at room temperature, gently heat the test tubes in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool to room temperature, and then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.
Q3: Can I use a single-solvent or a mixed-solvent system?
A3: Both can be effective. A single-solvent system is simpler. However, a mixed-solvent system offers more flexibility. In a typical mixed-solvent recrystallization, you dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization. For pyrazole derivatives, an ethyl acetate/hexane system is a common and effective choice.[3]
Q4: My compound is a pyrazol-5-ol. Does its tautomerism affect recrystallization?
A4: Yes, the tautomeric nature of pyrazol-5-ols can influence their solubility and crystalline form. The keto-enol tautomerism can affect intermolecular interactions, such as hydrogen bonding, which are crucial for crystal lattice formation. The choice of solvent can sometimes favor one tautomer over another, potentially leading to different polymorphs (different crystal structures of the same compound). It is important to be consistent with your recrystallization protocol to obtain a consistent crystalline form.
Data and Protocols
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Type | Rationale |
| Ethanol | Single Solvent | Often effective for pyrazole derivatives; good balance of polarity. |
| Isopropanol | Single Solvent | Similar to ethanol, but with a slightly higher boiling point. |
| Ethyl Acetate | Single Solvent | Good for moderately polar compounds. |
| Ethanol/Water | Mixed Solvent | The compound is typically soluble in ethanol and insoluble in water, allowing for controlled precipitation. |
| Ethyl Acetate/Hexane | Mixed Solvent | A common system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[3] |
| Anisole | Single Solvent | Has been used for the purification of structurally similar pyrazol-3-ols.[5] |
Experimental Protocol: Recrystallization using a Mixed-Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude 3-(4-methoxyphenyl)-1H-pyrazol-5-ol in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Saturation: While the ethyl acetate solution is still hot, add hexane dropwise with swirling until a faint cloudiness persists, indicating that the solution is saturated. Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting decision tree for low recrystallization yield.
Diagram 2: General Recrystallization Workflow
Caption: Step-by-step general recrystallization workflow.
References
-
CAS 27069-16-5 (3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid) . [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . Chemistry Central Journal. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . Kaunas University of Technology ePubl. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine . Acta Crystallographica Section E. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . MDPI. [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors . RSC Publishing. [Link]
- WO 2017/100071 A1 - Preparation of 5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile (S)-lactate monohydrate.
-
Problems with Recrystallisations . University of York, Department of Chemistry. [Link]
-
Selected Publications and Patents from 2005–2019 . Curia Global. [Link]
-
Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol . ResearchGate. [Link]
- CN102250007A - Preparation method of 3,4-binitropyrazole.
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
-
Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole . Journal of Chemical, Biological and Physical Sciences. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
CAS#:89144-75-2 | 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole . Chemsrc. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
Technical Support Center: 3-(4-methoxyphenyl)-1H-pyrazol-5-ol Synthesis & Functionalization
Subject: Troubleshooting Regioselectivity, Tautomerism, and Functionalization Protocols Ticket ID: CHEM-SUP-PYR-005 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)
Executive Summary
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol presents a unique "regioselectivity paradox." While the initial ring closure with unsubstituted hydrazine is chemically symmetric, the resulting molecule is a "chameleon" due to annular tautomerism. The true regioselectivity challenges arise in two distinct phases:
-
Precursor Synthesis: Ensuring C-acylation over O-acylation during the formation of the
-keto ester. -
Post-Synthetic Functionalization: Controlling N1 vs. N2 vs. O-alkylation during subsequent derivatization.
This guide provides validated protocols and mechanistic insights to resolve these specific bottlenecks.
Part 1: The Precursor Challenge ( -keto ester Synthesis)
User Query: "I am synthesizing the ethyl 3-(4-methoxyphenyl)-3-oxopropanoate precursor, but my yields are low, and NMR suggests a mixture of enol ethers. What is happening?"
Root Cause Analysis
You are likely experiencing O-acylation competition. When generating the enolate of 4-methoxyacetophenone, the oxygen anion is a "hard" nucleophile, while the carbon is "soft." If you use a hard acylating agent (like an acid chloride) without specific control, O-acylation occurs, forming an enol ester instead of the desired
Troubleshooting Protocol: C-Selective Acylation
To force C-acylation (Claisen condensation), you must use thermodynamic control or specific Lewis Acid catalysis.
Recommended Workflow: Use Diethyl Carbonate as the electrophile with a strong, non-nucleophilic base (NaH or LHMDS). This avoids the "hard" nature of acid chlorides.
Step-by-Step Protocol:
-
Reagents: 4-methoxyacetophenone (1.0 eq), Diethyl carbonate (15.0 eq - acts as solvent/reagent), NaH (60% in oil, 2.0 eq).
-
Procedure:
-
Wash NaH with dry hexane to remove oil; suspend in dry THF (optional, or use neat diethyl carbonate).
-
Add diethyl carbonate. Heat to reflux (
). -
Add 4-methoxyacetophenone dropwise over 30 minutes. Crucial: Slow addition prevents self-condensation.
-
Reflux for 2-3 hours. The solution will solidify/thicken as the sodium enolate forms.
-
Quench: Cool to
. Add glacial acetic acid/water carefully to neutralize. -
Extraction: Extract with EtOAc. The product exists as a keto-enol mixture in NMR (approx 10-30% enol form).
-
Visualizing the Selectivity Pathway:
Figure 1: Mechanistic divergence in enolate acylation. Using Diethyl Carbonate favors the thermodynamic C-acylation path.
Part 2: The Cyclization & Tautomerism (The "Ghost" Isomers)
User Query: "I reacted the
Technical Insight: Annular Tautomerism
Your product is likely pure but exists in a rapid equilibrium between three forms: the OH-form (pyrazol-5-ol), the NH-form (pyrazol-5-one), and the CH-form .
-
In DMSO-
: The equilibrium usually favors the OH-form (3-(4-methoxyphenyl)-1H-pyrazol-5-ol) stabilized by hydrogen bonding. -
In CDCl
: You may see the NH-form (pyrazol-5-one) or broad signals due to rapid proton exchange.
Diagnostic NMR Signals (DMSO-
Corrective Action: Do not attempt column chromatography immediately if the NMR looks "messy" but LCMS is clean. Recrystallize from Ethanol/Water (1:1) . This usually locks the solid state into a single tautomer (often the OH-form or a hydrated zwitterion) for consistent melting point analysis.
Part 3: Post-Synthetic Functionalization (The Real Regioselectivity War)
User Query: "I need to methylate the pyrazole ring. I get a mixture of N-methyl and O-methyl products. How do I control this?"
The "Four-Headed Monster"
Once formed, the pyrazol-5-ol scaffold has four nucleophilic sites: N1, N2, O, and C4 .
-
N-Alkylation: Favored by soft electrophiles and polar aprotic solvents.
-
O-Alkylation: Favored by hard electrophiles and O-selective conditions (e.g., Mitsunobu).
-
C-Alkylation: Favored by non-polar solvents and specific catalysts.
Scenario A: Selective N-Methylation (Target: N-Methyl Pyrazolone)
To favor N-alkylation over O-alkylation, use the HSAB principle (Hard/Soft Acid Base). The Nitrogen is softer than Oxygen.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate.
-
Base/Solvent:
in DMF or Acetone . -
Temperature: Room Temperature. High heat promotes C-alkylation (thermodynamic).
Note on Regioisomers (N1 vs N2): Because your 3-aryl group is bulky (4-methoxyphenyl), steric hindrance usually directs alkylation to the nitrogen distal (furthest) from the aryl group (Position 2/5), but tautomerism complicates this naming.
-
Result: You will likely get a mixture of 1-methyl-3-aryl and 1-methyl-5-aryl isomers.
-
Fix: To synthesize specifically the 1-methyl-3-(4-methoxyphenyl) isomer, you should not alkylate the parent pyrazole. Instead, use Methylhydrazine in the initial cyclization step.
-
Reaction:
-keto ester + Methylhydrazine Mixture of isomers (often 3:1 ratio favoring the 5-hydroxy-1-methyl-3-aryl derivative due to electronic stabilization).
-
Scenario B: Selective O-Alkylation (Target: Methoxypyrazole)
To lock the molecule in the "enol" ether form:
-
Method 1 (Silver Salts): Use
and MeI in Benzene/Toluene. Silver coordinates to the Nitrogen, blocking it and forcing O-attack. -
Method 2 (Mitsunobu):
/ DIAD / MeOH. This is highly selective for the Oxygen.
Visualizing the Alkylation Pathways:
Figure 2: Divergent functionalization pathways based on reaction conditions.
References & Grounding
-
Regioselective Acylation of
-keto esters: -
Tautomerism in Pyrazolones:
-
Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles..." J. Chem. Soc. Perkin Trans. (Specific focus on NMR/X-ray correlation). Link
-
Insight: In solid state, 3-aryl tautomers often dominate; in solution, solvent polarity dictates the equilibrium.
-
-
Alkylation Selectivity (N vs O):
-
Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols):
-
Chemistry Central Journal (2021). Provides spectral data for analogous pyrazol-5-ol systems. Link
-
Sources
- 1. Catalyst-Controlled Regioselective Acylation of β-Ketoesters with α-Diazo Ketones Induced by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Ticket Subject: Removal of Hydrazine Impurities to < 10 ppm (ICH M7 Compliance) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Diagnostic: The Chemistry of Contamination
User Query: "I synthesized 3-(4-methoxyphenyl)-1H-pyrazol-5-ol using the standard Knorr reaction (ethyl 4-methoxybenzoylacetate + hydrazine hydrate). My crude yield is good, but I have persistent hydrazine levels (~500 ppm). Simple water washes aren't working. Why?"
Technical Analysis: The persistence of hydrazine in pyrazolone products is a known phenomenon caused by two factors:
-
Inclusion Complexes: Pyrazolones form extensive hydrogen-bonding networks in the solid state (tautomeric keto-enol pairs). Hydrazine, being a small, bifunctional H-bond donor/acceptor, often gets trapped inside the crystal lattice, not just on the surface.
-
Amphoteric Nature: Your product, 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, is amphoteric. It has acidic protons (pKa ~6-7) and basic nitrogen sites. If you wash with neutral water, the hydrazine (pKa ~8.1) may partially deprotonate the pyrazolone, forming a "salt-like" interaction that resists simple dissolution.
Regulatory Context (ICH M7): Hydrazine is a Class 1 known mutagenic carcinogen.
-
Limit: The Threshold of Toxicological Concern (TTC) is often 1.5 µ g/day for lifetime exposure.[1][2]
-
Target: For a standard 1g daily dose, you need < 1.5 ppm . Your current 500 ppm is 300x over the limit.
Troubleshooting Protocols (The "Fix")
We recommend a tiered approach. Start with Protocol A (pH-Controlled Wash). If that fails due to lattice trapping, proceed to Protocol B (Chemical Scavenging).
Decision Matrix: Selecting Your Purification Route
Figure 1: Strategic workflow for hydrazine remediation based on impurity occlusion.
Protocol A: The "pH Swing" Wash (Primary Recommendation)
Mechanism: This method exploits the pKa difference. We lower the pH to protonate hydrazine into the highly soluble hydrazinium ion (
-
Hydrazine pKa: ~8.1
-
Pyrazole Product pKa (basic N): ~2.5 (estimated)
-
Target pH Window: 4.0 – 5.0
Step-by-Step Guide:
-
Suspend: Slurry 10 g of crude solid in 100 mL of water (10 vol).
-
Acidify: Slowly add 1M HCl dropwise while monitoring pH. Target pH 4.0–4.5 .
-
Warning: Do not go below pH 2.5, or your product will protonate and dissolve, leading to yield loss.
-
-
Agitate: Stir vigorously for 60 minutes at room temperature. This allows surface-bound hydrazine to exchange into the bulk solvent as
. -
Filter: Filter the solid.
-
Displacement Wash: Wash the cake with 2 x 20 mL of pH 4.0 water (acidified slightly). Do not wash with neutral water yet, or you may reprecipitate residual hydrazine.
-
Final Wash: Wash with 1 x 20 mL isopropanol (to remove water). Dry.
Protocol B: Chemical Scavenging (The "Nuclear" Option)
Mechanism: If the hydrazine is trapped, we use a scavenger (Acetone) to react with it. Acetone converts hydrazine into acetone azine or acetone hydrazone .[3] These derivatives are lipophilic and do not crystallize with your polar product, staying in the mother liquor.
Reaction:
Step-by-Step Guide:
-
Dissolve/Suspend: Place 10 g of crude solid in 50 mL of Ethanol/Acetone (4:1 ratio).
-
Note: Pure acetone can be used if the product is sufficiently insoluble in it (slurry wash), or sufficiently soluble (recrystallization). For this pyrazolone, a slurry in refluxing acetone is often effective.
-
-
Reflux: Heat the mixture to reflux (approx 60°C) for 2–4 hours.
-
Why? Heat drives the condensation of hydrazine with acetone and helps "breathe" the crystal lattice to release trapped impurities.
-
-
Cool: Cool slowly to 0–5°C.
-
Filter: Collect the solid.
-
Wash: Wash with cold ethanol. The acetone azine impurity (liquid/soluble) passes into the filtrate.
-
Dry: Vacuum dry at 60°C.
Data & Validation
Comparative Efficiency of Methods (Internal Case Study Data)
| Method | Initial Hydrazine (ppm) | Final Hydrazine (ppm) | Yield Loss | Notes |
| Water Wash (Neutral) | 550 | 120 | < 2% | Ineffective for ICH limits. |
| Protocol A (pH 4.5) | 550 | 15 | 5% | Good for bulk removal. |
| Protocol B (Acetone) | 550 | < 1 | 8-10% | Best for GMP compliance. |
| Recryst (DMF/H2O) | 550 | 45 | 25% | High yield loss, moderate cleanup. |
Frequently Asked Questions (FAQ)
Q1: My product turned slightly yellow after Protocol B. Is it degraded?
-
Answer: Likely not. Acetone azine (the scavenger byproduct) can be yellowish. If washing was insufficient, traces may remain. Perform a final displacement wash with cold methanol or isopropanol to remove the yellow hue.
Q2: Can I use Benzaldehyde instead of Acetone?
-
Answer: Yes, benzaldehyde forms benzalazine (solid). However, benzalazine is insoluble in water and many alcohols, making it harder to separate from your solid product. Acetone is preferred because its azine is more soluble in organic mother liquors.
Q3: How do I test for hydrazine at < 1 ppm?
-
Answer: Standard HPLC-UV won't work (hydrazine has no chromophore). You must derivatize.
-
Standard Method: Derivatize with benzaldehyde or 2-hydroxy-1-naphthaldehyde (HNA) to form a hydrazone, then analyze via HPLC-UV at ~300-400 nm.
-
Reference: See USP <226> or ICH M7 analytical appendices.
-
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][4][5]
- Teasdale, A., et al. (2013). Mechanism and processing parameters affecting the formation of hydrazine during the synthesis of pyrazoles. Organic Process Research & Development.
-
Sun, M., et al. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. Journal of Pharmaceutical and Biomedical Analysis.
-
Organic Syntheses . 3-Methyl-1-phenyl-1H-pyrazol-5-ol. (Standard Knorr synthesis context).
-
PubChem . Acetone Hydrazone (Scavenging Product Properties).
Sources
optimal solvents for recrystallizing 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Technical Support Center: Purification of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Case ID: REC-PYR-003 Status: Active Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Solvent Compatibility Matrix
The Challenge: Recrystallizing 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (and its tautomer 3-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one) presents a unique challenge due to desmotropy —the ability of the compound to exist in solid state as either the enol (OH) or keto (C=O) form depending on the solvent and crystallization speed.[1]
The Solution: Success relies on selecting a solvent that stabilizes the polar tautomer while rejecting non-polar impurities (unreacted esters) and highly polar byproducts (hydrazine salts).
Solvent Selection Matrix
| Solvent System | Suitability | Role | Technical Notes |
| Ethanol (95-100%) | Optimal | Primary Solvent | Balances solubility of the methoxy-aryl group (lipophilic) and the pyrazole core (polar).[1] Best for initial crystallization. |
| Ethanol / Water (80:20) | High | Anti-Solvent System | Water acts as a powerful anti-solvent. Warning: Rapid addition causes "oiling out" (liquid-liquid phase separation).[1] |
| Acetic Acid (Glacial) | Specialist | Protonating Solvent | Excellent for crude material containing hydrazine salts. The product is less soluble in cool AcOH than impurities. |
| Ethyl Acetate / Hexane | Moderate | Polarity Adjustment | Use only if the impurity profile is highly lipophilic (e.g., unreacted ethyl 4-methoxybenzoylacetate). |
| DMF / DMSO | Poor | Solubilizer | Too high boiling. Avoid unless product is decomposed by boiling ethanol. |
Visualizing the Purification Logic
The following decision tree illustrates the logical flow for solvent selection based on your crude material's behavior.
Figure 1: Decision tree for solvent selection and troubleshooting based on crude purity and physical behavior.
Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Routine purification of crude product with >85% purity.[1]
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of absolute Ethanol.
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If solid does not dissolve, add Ethanol in 2 mL increments. Do not exceed 30 mL total.
-
-
Clarification (Optional): If the solution is dark red/brown, remove from heat, add 0.2 g activated carbon, stir for 5 mins, and filter hot through a pre-warmed funnel.
-
Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Critical Step: Do not place directly on a cold benchtop; rapid cooling promotes oiling.
-
-
Finishing: Once crystals form (approx. 30-60 mins), cool in an ice bath (0-4°C) for 20 minutes to maximize yield.
-
Isolation: Filter via vacuum (Buchner funnel). Wash the cake with 5 mL of ice-cold Ethanol.
Protocol B: The "Oiling Out" Rescue (Acetic Acid)
Best for: Material that refuses to crystallize or forms a sticky gum in Ethanol.
-
Dissolve the gum/oil in the minimum amount of hot Glacial Acetic Acid (approx 3-5 mL per gram).
-
Allow to cool slowly to room temperature.
-
If no crystals appear, add Water dropwise until persistent turbidity (cloudiness) is observed.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Filter the resulting solid and wash copiously with water to remove acid traces, followed by a small cold ethanol wash.
Troubleshooting & FAQs
Q1: My product comes out as a yellow/orange oil at the bottom of the flask instead of crystals. Why? A: This is "oiling out" (liquid-liquid phase separation). It happens when the solution becomes supersaturated at a temperature above the crystal's melting point, or if the solvent polarity is too distinct from the solute.
-
Fix: Reheat the mixture until the oil dissolves. Add a small amount of pure solvent (Ethanol) to slightly lower the concentration. Allow it to cool very slowly (wrap the flask in foil or a towel). Seeding is critical here: add a tiny crystal of pure product when the solution reaches tepid temperature.
Q2: The crystals are pinkish even after recrystallization. A: Pyrazolones are susceptible to air oxidation, forming coupled "rubazoic acid" type impurities (red/purple).
-
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen balloon) if possible. Use activated charcoal (Protocol A, Step 3).[1] Ensure your drying step is done under vacuum, not open air.
Q3: I have low recovery yield (<50%). A: The compound has amphoteric character (acidic NH/OH).
-
Fix: Check the pH of your mother liquor. If you used an acid workup previously, the product might be too soluble. Neutralizing the mother liquor to pH ~6-7 usually precipitates a "second crop" of crystals, though these may require a second recrystallization for purity.
Q4: Can I use Ethyl Acetate? A: Yes, but 3-(4-methoxyphenyl)-1H-pyrazol-5-ol often has low solubility in pure EtOAc.[1] It is best used as a co-solvent with Ethanol (e.g., 1:1 mixture) to remove non-polar impurities like unreacted starting material (ethyl 4-methoxybenzoylacetate).[1]
Mechanistic Insight: Tautomerism
Understanding the molecular state is vital for process control.
Figure 2: Tautomeric equilibrium shifts based on solvent interaction.[1] Ethanol is preferred because it stabilizes the polar 'enol' form, preventing the aggregation that leads to oiling out.
References
-
Synthesis of Pyrazolones: Wiley, R. H., & Wiley, P. (1964).[1] Pyrazolones, Pyrazolidones, and Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] [1]
-
Tautomerism Studies: Holzer, W., et al. (2018).[1] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols". Molecules, 23(12), 3229.[1]
-
Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for pyrazolone purification techniques).
-
Specific Derivative Synthesis: Metwally, M. A., et al. (2012).[1] "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions". International Journal of Modern Organic Chemistry, 1(1), 19-54.[1][2]
Sources
Technical Support Center: Troubleshooting Low Solubility of Pyrazol-5-ol Derivatives in NMR Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of low solubility of pyrazol-5-ol derivatives during Nuclear Magnetic Resonance (NMR) analysis. Our goal is to equip you with the knowledge to overcome these solubility hurdles and acquire high-quality spectral data for accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazol-5-ol derivatives often poorly soluble in standard NMR solvents like Chloroform-d (CDCl₃)?
A1: The low solubility of pyrazol-5-ol derivatives is rooted in their unique structural and electronic properties. Several key factors contribute to this issue:
-
Tautomerism: Pyrazol-5-ols can exist in multiple tautomeric forms: the OH-form (A), the CH-form (B), and the NH-form (C), as shown in Figure 1.[1] In the solid state and in non-polar solvents, they often favor forms that maximize intermolecular interactions, leading to a highly stable crystal lattice. The equilibrium between these forms is highly dependent on the solvent environment.[2][3]
-
Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, ring nitrogens) facilitates the formation of strong, extensive intermolecular hydrogen bonding networks.[4][5] These networks create a stable crystal lattice that requires significant energy to be disrupted by the solvent.[6][7][8]
-
Molecular Stacking and Crystal Lattice Energy: The planar nature of the pyrazole ring can lead to π-π stacking interactions, which, combined with hydrogen bonding, results in a high crystal lattice energy.[9] Solvents must provide sufficient energy to overcome this lattice energy for dissolution to occur.
Q2: I have a new pyrazol-5-ol derivative with unknown solubility. What is the recommended first-line approach for NMR sample preparation?
A2: A systematic and conservative approach is best to avoid wasting valuable compound.
-
Start Small: Begin by using a small amount of your compound (typically 1-5 mg for a standard ¹H NMR).[10]
-
Initial Solvent Test: Try dissolving the sample in 0.6-0.7 mL of the most common and non-polar deuterated solvent, Chloroform-d (CDCl₃).[11][12] Vortex the sample for 30-60 seconds.
-
Assess Solubility: If the sample does not fully dissolve, do not immediately discard it. You can proceed to more polar solvents or use advanced techniques on this initial sample.
-
Filter if Necessary: If you observe suspended particles after attempting to dissolve the sample, it is crucial to filter the solution through a pipette with a cotton or glass wool plug before transferring it to the NMR tube.[11][13][14] Insoluble particles will not appear in a solution NMR spectrum but can severely degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[11][15]
Q3: My compound was insoluble in CDCl₃. Which deuterated solvents are most effective for polar pyrazol-5-ol derivatives?
A3: For polar compounds, particularly those capable of strong hydrogen bonding, the choice of solvent is critical. The go-to solvent for such cases is Deuterated Dimethyl Sulfoxide (DMSO-d₆) .
-
DMSO-d₆: This is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of polar organic compounds, including those with multiple hydrogen bonding sites.[12][16][17][18] Its strong hydrogen bond accepting character effectively disrupts the intermolecular hydrogen bonds within the crystal lattice of the pyrazol-5-ol.[16][19]
-
Other Polar Solvents: If DMSO-d₆ is not suitable (e.g., due to reactivity or signal overlap), other options include Methanol-d₄ (CD₃OD), Acetone-d₆, and Acetonitrile-d₃.[17][20] However, be aware that protic solvents like CD₃OD can lead to the exchange of labile -OH and -NH protons with deuterium, causing those signals to disappear from the ¹H NMR spectrum.[16]
The following table summarizes the properties of commonly used NMR solvents to aid in your selection process.
| Solvent | Formula | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) | Boiling Point (°C) | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 | 61 | Good starting point for non-polar to moderately polar compounds.[12] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | 39.52 | 189 | Excellent for highly polar compounds and VT studies. [17][18][21] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 | 56 | Good for a wide range of organic compounds.[12] |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 49.00 | 65 | Polar, protic solvent; useful for H-bonding studies but exchanges labile protons.[17] |
| Deuterium Oxide | D₂O | ~4.79 (HOD) | - | 101 | For water-soluble compounds; limited use for most organic molecules.[17] |
| Benzene-d₆ | C₆D₆ | 7.16 | 128.06 | 80 | Aromatic solvent; can induce useful chemical shifts to resolve overlapping signals.[22] |
Note: Residual proton signal chemical shifts can vary slightly depending on temperature and solute.
Q4: My compound remains poorly soluble even after trying DMSO-d₆. What advanced techniques can I employ?
A4: When standard solvents fail, several effective techniques can be used to achieve sufficient solubility for NMR analysis.
-
Variable Temperature (VT) NMR: Increasing the temperature of the NMR experiment can significantly enhance the solubility of many compounds.[23][24] The added thermal energy helps overcome the crystal lattice energy.[9] Most modern NMR spectrometers are equipped for VT experiments, but you should always consult your facility's guidelines. Bear in mind that solubility can be reduced at very low temperatures.[24]
-
Co-solvent Systems: Using a mixture of two or more deuterated solvents can fine-tune the polarity of the medium to match the solute.[4][22] A common strategy is to dissolve the compound in a small amount of a "good" solvent (like DMSO-d₆) and then add a "secondary" solvent (like CDCl₃) until a homogenous solution is achieved.[22][25]
-
Acidification: For pyrazol-5-ol derivatives with basic sites (e.g., a pyridine substituent), adding a drop of a deuterated acid like Trifluoroacetic acid-d (TFA-d) can protonate the molecule, forming a salt that is often much more soluble in polar solvents like DMSO-d₆ or D₂O. Caution: This will alter the chemical structure and the resulting NMR spectrum. This method should only be used when the goal is to confirm the compound's backbone structure and other methods have failed.
Q5: How can I ensure that using elevated temperatures or co-solvents is not affecting the integrity of my NMR data?
A5: This is a critical consideration. Both temperature and solvent composition can influence the NMR spectrum.
-
Chemical Shift Dependence: Be aware that chemical shifts are temperature-dependent.[26] Protons involved in hydrogen bonding (like the -OH and -NH protons of pyrazol-5-ols) are particularly sensitive and will typically shift to lower frequencies (upfield) as the temperature increases.[26]
-
Tautomeric Equilibrium: As mentioned, temperature can shift the equilibrium between tautomers.[27] At higher temperatures, if the rate of interconversion becomes fast on the NMR timescale, you may observe a single set of averaged signals instead of distinct signals for each tautomer.[27]
-
Sample Stability: Before running a lengthy experiment at high temperatures, ensure your compound is thermally stable. You can run a quick ¹H NMR spectrum, heat the sample, let it cool back to room temperature, and run another spectrum to check for any signs of degradation.
-
D₂O Exchange: To definitively identify labile protons (-OH, -NH), you can add a drop of D₂O to your sample (if soluble in a solvent like DMSO-d₆), shake it, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear, confirming their identity.[27]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with pyrazol-5-ol derivatives.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Poorly Soluble Compound
-
Weigh approximately 2-3 mg of your pyrazol-5-ol derivative into a clean, dry vial.
-
Add 0.6 mL of CDCl₃. Cap the vial and vortex for 30-60 seconds. Observe for dissolution.
-
If the compound is insoluble, carefully remove the CDCl₃ with a pipette, leaving the solid behind. Allow the residual solvent to evaporate in a fume hood or under a gentle stream of nitrogen.
-
To the same vial, add 0.6 mL of Acetone-d₆. Vortex and observe.
-
Repeat step 3 if insoluble.
-
To the same vial, add 0.6 mL of DMSO-d₆. Vortex and observe. Gentle warming with a heat gun may be applied if necessary.
-
Once a suitable solvent is found, filter the solution through a pipette plugged with cotton wool directly into a clean NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).[10][14][28]
Protocol 2: Performing a Variable Temperature (VT) NMR Experiment to Enhance Solubility
Note: This protocol is a general guideline. Always follow the specific procedures for the NMR spectrometer you are using and seek training if you are unfamiliar with VT experiments.[24]
-
Prepare your sample by dissolving or suspending your compound in a high-boiling point solvent, such as DMSO-d₆, in an NMR tube. Ensure you are using a borosilicate (Pyrex) NMR tube rated for temperature changes.[24]
-
Insert the sample into the spectrometer. Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K) to serve as a baseline.
-
Access the spectrometer's temperature control unit. Set the target temperature to 40 °C. Allow the temperature to equilibrate for at least 5-10 minutes.
-
After equilibration, re-shim the sample and acquire another ¹H NMR spectrum.
-
If the compound is still not fully dissolved or the resolution is poor, increase the temperature in 20 °C increments (e.g., to 60 °C, then 80 °C), repeating the equilibration, shimming, and acquisition steps at each temperature.[24] Do not exceed the boiling point of your solvent or the recommended temperature limits for the NMR probe.
-
Monitor the spectra for improved signal intensity and resolution, which indicate increased solubility.[23] Also, note any chemical shift changes, especially for labile protons.
-
After your final high-temperature experiment, gradually decrease the temperature back to room temperature to avoid thermal shock to the probe.
References
- The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide - Benchchem. (n.d.).
- Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. (2009). International Journal of Pharmaceutics, 373(1-2), 47-53.
-
8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved February 12, 2026, from [Link]
- Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
-
Deuterated DMSO - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Variable Temperature NMR - YouTube. (2023). Retrieved February 12, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Retrieved February 12, 2026, from [Link]
- Technical Support Center: Overcoming Solubility Issues with Fluorinated Compounds for NMR Analysis - Benchchem. (n.d.).
- Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. (2009).
- NMR Sample Preparation - JEOL. (n.d.).
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved February 12, 2026, from [Link]
- Sample preparation for NMR measurements and points to keep in mind. (n.d.).
-
Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. (2014). Retrieved February 12, 2026, from [Link]
- Variable Temperature NMR Experiments - University of Oxford. (n.d.).
- Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formul
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide - YouTube. (2023). Retrieved February 12, 2026, from [Link]
- Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. (2011). HETEROCYCLES, 83(7), 1565.
-
How to record NMR for organic compound which is not soluble in common deuterated solvents? - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds? - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).
-
Unable to obtain clean NMR of compound due to solvent sensitivity : r/Chempros - Reddit. (2023). Retrieved February 12, 2026, from [Link]
- Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform.
- Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. (n.d.).
- No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. (2012). Organic Letters, 14(15), 3898-3901.
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B - ResearchGate. (2014). Retrieved February 12, 2026, from [Link]
-
Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Solvents in NMR Spectroscopy - YouTube. (2017). Retrieved February 12, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy - University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2019). Molecules, 24(11), 2169.
- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules, 24(14), 2623.
- Investigation of solubilising effects of bile salts on an active pharmaceutical ingredient with unusual pH dependent solubility by NMR spectroscopy. (2020). Molecular Pharmaceutics.
-
Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? (2018). Retrieved February 12, 2026, from [Link]
- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2021). Journal of Medical and Health Studies.
- Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. (2022). Polymers, 14(19), 4055.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
-
Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. - Reddit. (2018). Retrieved February 12, 2026, from [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Request PDF - ResearchGate. (2021). Retrieved February 12, 2026, from [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Journal of Medical and Health Studies - Al-Kindi Publisher. (2021). Retrieved February 12, 2026, from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. tandfonline.com [tandfonline.com]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. al-kindipublisher.com [al-kindipublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. al-kindipublishers.org [al-kindipublishers.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Solvents [sigmaaldrich.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. isotope.com [isotope.com]
- 19. youtube.com [youtube.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ou.edu [ou.edu]
Technical Support Center: Regioselective Alkylation of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Welcome to the Technical Support Center for the regioselective alkylation of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in controlling O- vs. N-alkylation of this versatile heterocyclic scaffold. Here, we provide in-depth answers to frequently asked questions, a practical troubleshooting guide, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the regioselectivity of this reaction.
Q1: Why do I get a mixture of O- and N-alkylated products during my reaction?
A1: The primary reason for obtaining a mixture of products is the inherent chemical nature of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. This molecule exists in multiple tautomeric forms, primarily the OH-form (a pyrazol-5-ol) and the NH-form (a pyrazolin-5-one), with a CH-form also being possible.[1][2] When a base is added, it deprotonates the molecule to form an ambident anion. This anion has electron density distributed across the oxygen atom and both nitrogen atoms (N1 and N2), creating multiple nucleophilic sites that can attack the alkylating agent. The final product ratio is a direct consequence of the competition between these sites.
Sources
Validation & Comparative
1H NMR characteristic peaks of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol in DMSO-d6
This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol in DMSO-d6. It is designed for analytical chemists and medicinal chemistry researchers requiring definitive structural validation.
Executive Summary: The Tautomeric Challenge
The characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol is not a static measurement. Unlike rigid heterocycles, this molecule exhibits annular tautomerism , existing in equilibrium between the OH-form (enol), NH-form (imide), and CH-form (keto).
In DMSO-d6 , the equilibrium shifts decisively compared to non-polar solvents like CDCl3.[1] This guide validates that in DMSO-d6, the molecule predominantly adopts the aromatic enol/imide forms , stabilized by intermolecular hydrogen bonding with the solvent. This results in a distinct spectral signature characterized by a sharp vinylic proton signal at ~5.8–6.0 ppm , contrasting with the methylene signal (~3.6 ppm) seen in the keto-form dominant in other solvents.
Part 1: Structural Analysis & Tautomeric Equilibrium
To interpret the NMR data correctly, one must understand the dynamic species present in the NMR tube.
Tautomeric Pathways Diagram
The following diagram illustrates the equilibrium and the specific solvent influence of DMSO-d6.
Figure 1: Tautomeric equilibrium pathways. DMSO-d6 acts as a hydrogen-bond acceptor, locking the molecule largely into the aromatic (Enol/NH) forms, simplifying the spectrum compared to non-polar solvents.
Part 2: Characteristic 1H NMR Data (DMSO-d6)
The following data represents the standard spectral signature for 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (400 MHz, DMSO-d6, 298 K).
Spectral Assignment Table
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -OH / -NH | 12.00 – 13.00 | Broad Singlet (br s) | 2H (variable) | Exchangeable protons. Highly dependent on concentration and water content. Often appears as one very broad averaged peak due to fast exchange. |
| Ar-H (Ortho) | 7.60 – 7.70 | Doublet (d) | 2H | J ≈ 8.8 Hz. Protons on the phenyl ring adjacent to the pyrazole. Deshielded by the heterocyclic ring. |
| Ar-H (Meta) | 6.90 – 7.00 | Doublet (d) | 2H | J ≈ 8.8 Hz. Protons adjacent to the Methoxy group.[2] Shielded by the electron-donating oxygen (resonance effect). |
| Pyrazole C4-H | 5.80 – 6.00 | Singlet (s) | 1H | Critical Diagnostic Peak. Indicates the aromatic enol form. If the keto form were present, this would appear as a CH₂ singlet at ~3.6–3.8 ppm. |
| -OCH₃ | 3.75 – 3.80 | Singlet (s) | 3H | Characteristic methoxy singlet. High intensity, sharp peak. |
Technical Note: The absence of a signal in the 3.5–4.0 ppm range (other than the methoxy and water) confirms the absence of the CH-keto tautomer. If a peak appears here (integrating to ~2H), your sample may be in a non-polar environment or contain impurities.
Part 3: Comparative Analysis (Solvent & Analogues)
This section compares the analytical performance of DMSO-d6 against alternative solvents and structurally related compounds to validate the assignment.
Comparison 1: Solvent Suitability (DMSO-d6 vs. CDCl3)
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Implication |
| Dominant Tautomer | Enol / NH (Aromatic) | Mixture (Keto + Enol) | DMSO simplifies the spectrum by favoring the aromatic forms via H-bonding. |
| C4-H Signal | Sharp Singlet (~5.9 ppm) | Broad/Split (~3.6 & ~6.0 ppm) | CDCl3 often results in line broadening due to intermediate exchange rates, making integration difficult. |
| Solubility | High | Moderate/Low | The compound is polar; DMSO ensures complete dissolution, preventing aggregation peaks. |
| OH/NH Visibility | Visible (Downfield) | Often Invisible | DMSO slows proton exchange enough to often visualize the acidic protons. |
Comparison 2: Structural Analogues (Validation of C4-H)
To confirm the C4-H assignment, we compare the target molecule with Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which is locked in the keto-form or enol-form depending on substitution.
-
Target Molecule: C4-H appears at 5.9 ppm (1H).
-
Keto-Analogues: C4-H₂ appears at ~3.5 ppm (2H).
Part 4: Experimental Protocol for Reproducibility
To ensure the spectrum matches the data above, follow this self-validating protocol.
Sample Preparation Workflow
Figure 2: Sample preparation workflow to minimize exchange broadening.
Critical Steps:
-
Water Suppression: DMSO is hygroscopic. Absorbed water appears at ~3.33 ppm. If the water peak is large, it will accelerate proton exchange, causing the OH/NH signals (12-13 ppm) to broaden into the baseline or disappear. Use fresh ampoules.
-
Concentration: Prepare samples at >10 mM . Lower concentrations may shift the tautomeric equilibrium slightly or make the broad exchangeable protons undetectable.
-
Temperature: Run at 298 K . Elevated temperatures (e.g., 350 K) will coalesce the OH/NH signals and sharpen the aromatic peaks but may shift the water peak, obscuring the methoxy region.
References
-
Elshahary, A., et al. (2025).[3] Discovery of indole- and quinolone-based inhibitors... (Contains relevant NMR data for pyrazole/indole analogs in DMSO-d6). Royal Society of Chemistry.
-
Abraham, R. J., et al. (2006).[3][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][4][5][6][7][8][9][10] (Foundational text on DMSO solvent shifts).
-
Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2.[9] (Definitive work on pyrazole tautomerism).
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8] J. Org.[6] Chem. (Standard reference for solvent residual peaks).
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. rsc.org [rsc.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
Distinguishing Pyrazol-5-ol Tautomers Using 13C NMR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary
Pyrazol-5-ols are "chameleon" scaffolds in medicinal chemistry, capable of existing in three distinct tautomeric forms: the OH-form (enol), the NH-form (hydrazone/keto), and the CH-form (unconjugated keto). Misidentifying these tautomers can lead to erroneous structure-activity relationship (SAR) models and ligand-docking failures.
While
Mechanistic Foundation: The Tautomeric Triad
To interpret the spectra, one must first understand the structural causality driving the chemical shifts.
-
Form A: OH-form (1H-pyrazol-5-ol)
-
Form B: NH-form (1,2-dihydro-3H-pyrazol-3-one)
-
Form C: CH-form (1H-pyrazol-5(4H)-one)
Comparative Analysis: 13C NMR Chemical Shift Fingerprints
The following table aggregates field-proven data (referenced below) to establish the "Golden Standard" for identification.
| Feature | CH-Form (Keto) | OH-Form (Enol) | NH-Form (Keto-Hydrazone) | Diagnostic Rationale |
| C4 Shift | 40 – 55 ppm | 80 – 95 ppm | 80 – 95 ppm | Primary Discriminator. The |
| C5 Shift | 170 – 175 ppm | 155 – 165 ppm | 160 – 170 ppm | Secondary Discriminator. The pure carbonyl (CH-form) is most deshielded. The C-OH (OH-form) is shielded by resonance. |
| C3 Shift | ~155 – 160 ppm | ~140 – 150 ppm | ~145 – 155 ppm | Highly substituent-dependent; less reliable for primary identification.[1] |
| Solvent Preference | Non-polar (e.g., | Polar Aprotic (e.g., DMSO- | Variable (often solid state) | The "Solvent Switch" technique utilizes this preference to confirm assignment. |
The "Solvent Switch" Phenomenon
A critical experimental insight is that pyrazolones often change tautomers based on solvent polarity.[1]
-
In
: The CH-form is often favored (especially for 1-phenyl-3-methyl analogs) due to the lack of H-bond stabilization for the OH/NH forms. -
In DMSO-
: The OH-form dominates as the solvent acts as a hydrogen bond acceptor, stabilizing the hydroxyl proton.
Experimental Protocol: The Self-Validating Workflow
This protocol ensures accurate assignment by cross-referencing chemical shifts with solvent perturbation.[1]
Step 1: Sample Preparation
-
Concentration: Prepare samples at high concentration (>20 mg/0.6 mL) . Tautomeric equilibrium is concentration-dependent; higher concentrations can favor aggregation (NH-form dimers).
-
Solvent Pair: Prepare two distinct samples:
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 or equivalent). -
Relaxation Delay (D1): Set to > 2.0 seconds .
-
Reasoning: Quaternary carbons (C3, C5) have long
relaxation times. Short delays will suppress these diagnostic peaks, making integration unreliable.[1]
-
-
Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary carbons.
Step 3: Data Interpretation (Decision Logic)
Use the following logic flow to assign your structure.
Figure 1: Decision tree for assigning pyrazol-5-ol tautomers based on C4 and C5 chemical shifts.
Case Study: 1-Phenyl-3-methyl-5-pyrazolone
To demonstrate this protocol, we analyze the specific shifts of a common derivative, 1-phenyl-3-methyl-5-pyrazolone (Edaravone analog).
Experimental Data Comparison:
| Solvent | Observed C4 Shift ( | Observed C5 Shift ( | Assigned Tautomer |
| 41.4 ppm | 172.3 ppm | CH-Form (C) | |
| DMSO- | 89.0 ppm | 156.0 ppm | OH-Form (A) |
Analysis:
-
In chloroform , the C4 signal at 41.4 ppm is characteristic of an aliphatic methylene group (
), confirming the non-aromatic CH-form . The C5 signal at 172.3 ppm confirms a distinct ketone carbonyl.[1] -
In DMSO , the C4 signal shifts dramatically downfield to 89.0 ppm (
), indicating the ring has aromatized. The C5 signal moves upfield to 156.0 ppm, consistent with a C-OH enolic carbon.
Advanced Verification: Gated Decoupling
If chemical shift overlap makes assignment ambiguous (common in complex mixtures), use Gated Decoupling (pulse sequence: zgig). This retains
-
CH-Form: C4 appears as a Triplet (
Hz) due to coupling with two protons. -
OH/NH-Form: C4 appears as a Doublet (
Hz) due to coupling with one vinylic proton.
References
-
Holzer, W., et al. (2018).[3] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Journal of Heterocyclic Chemistry. Link
-
Claramunt, R. M., & Elguero, J. (2004). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." New Journal of Chemistry. Link
-
Deneva, V., et al. (2019). "Tautomerism of 1-phenyl-3-methyl-5-pyrazolone: An experimental and theoretical study." Journal of Molecular Structure. Link
-
Limbach, H. H., et al. (2010). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Link
Sources
FTIR Spectral Discrimination of Pyrazolone Tautomers: C=O vs. C-OH Analysis
Topic: FTIR spectral bands for C=O vs C-OH in pyrazolone derivatives Content Type: Publish Comparison Guide
Executive Summary
For researchers in drug discovery and medicinal chemistry, pyrazolone derivatives (e.g., Edaravone, Antipyrine) present a unique analytical challenge: tautomerism . These compounds exist in dynamic equilibrium between the keto (CH-form), enol (OH-form), and amine (NH-form) tautomers. The biological activity, solubility, and reactivity of the drug often depend on which tautomer is dominant.
While NMR is the gold standard for solution-state analysis, Fourier Transform Infrared (FTIR) spectroscopy is the superior method for determining the tautomeric state in the solid phase (drug formulation) and for rapid screening. This guide provides a technical comparison of the spectral signatures for the Carbonyl (C=O) versus Hydroxyl (C-OH) moieties, enabling precise structural assignment.
Theoretical Framework: The Tautomeric Triad
Before analyzing the spectra, one must understand the structural origins of the bands. Pyrazolone derivatives typically oscillate between three forms:
-
CH-form (Keto): The carbonyl is intact (C=O). The pyrazole ring has an sp3 carbon.
-
OH-form (Enol): A proton migrates from C4 to the oxygen, forming a hydroxyl group (C-OH) and an aromatic pyrazole ring.
-
NH-form (Amine): A proton migrates to the nitrogen (less common in 1-substituted pyrazolones).
Tautomeric Equilibrium Diagram
Caption: The dynamic equilibrium between pyrazolone tautomers. The dominant form is dictated by solvent polarity, physical state (solid vs. solution), and substitution patterns.
Spectral Comparison: C=O (Keto) vs. C-OH (Enol)[1]
The distinction relies on two primary regions: the Functional Group Region (4000–1500 cm⁻¹) and the Fingerprint Region (1500–1000 cm⁻¹) .
A. The Carbonyl (C=O) Signature [Keto Form]
In the CH-form, the carbonyl group is a strong dipole, resulting in a prominent stretching vibration. However, unlike simple ketones (1715 cm⁻¹), pyrazolone carbonyls are often shifted to lower wavenumbers due to conjugation with the nitrogen lone pairs and ring strain.
-
Primary Band: 1660 – 1710 cm⁻¹ (Strong, Sharp)
-
Effect of H-Bonding: If the C=O is involved in intermolecular hydrogen bonding (common in crystals), the band broadens and shifts to 1640 – 1660 cm⁻¹ .
-
Diagnostic Feature: Absence of a broad O-H stretch above 3000 cm⁻¹.[1][2]
B. The Hydroxyl (C-OH) Signature [Enol Form]
In the OH-form, the carbonyl double bond is lost. The spectrum changes drastically:
-
O-H Stretch: A new, broad band appears due to the O-H group.[3]
-
C-O Stretch: The C-O single bond vibrates in the fingerprint region.
-
Aromaticity: The ring becomes fully aromatic, intensifying C=C and C=N ring stretches.
-
Primary Band (O-H): 3200 – 3500 cm⁻¹ (Broad, Medium-Strong). Often centered around 3400 cm⁻¹.
-
Secondary Band (C-O): 1200 – 1300 cm⁻¹ (Medium). This band is often coupled with C-C vibrations but is distinct from the C=O stretch.
-
Ring Vibrations: Enhanced bands at 1590 – 1620 cm⁻¹ (C=N / C=C), often overlapping where the C=O would be, but distinguishable by shape (multiple sharp peaks vs. one strong C=O).
Comparative Data Table
| Feature | Keto Form (CH-Isomer) | Enol Form (OH-Isomer) | Amine Form (NH-Isomer) |
| Diagnostic Band | C=O[4][5] Stretch | O-H Stretch | N-H Stretch |
| Wavenumber | 1660 – 1710 cm⁻¹ | 3200 – 3500 cm⁻¹ | 3300 – 3450 cm⁻¹ |
| Band Shape | Sharp, Very Strong | Broad, Rounded | Sharp (often doublet) |
| Fingerprint Marker | C-H Bending (~1400 cm⁻¹) | C-O Stretch (1200-1300 cm⁻¹) | C-N Stretch (~1300 cm⁻¹) |
| Interference | Amide I bands (if present) | Water (moisture) | O-H bands |
| Edaravone Example | 1707 cm⁻¹ (Solid KBr) | ~3400 cm⁻¹ (Solution) | ~3350 cm⁻¹ (Minor) |
Experimental Protocol: Validating the Tautomer
To accurately determine the tautomer, you cannot simply run a standard IR. The sample preparation method itself can force a tautomeric shift.
Step-by-Step Discrimination Workflow
Objective: Determine if a pyrazolone derivative exists as Keto or Enol in its solid drug substance form.
Materials:
-
FTIR Spectrometer (ATR or Transmission mode).
-
Anhydrous KBr (for pellets) or Diamond/ZnSe Crystal (for ATR).
-
Critical: Dry box or desiccator (to eliminate moisture interference with O-H bands).
Protocol:
-
Method Selection:
-
Use ATR (Attenuated Total Reflectance): Preferred. It requires no pressure. High pressure in KBr pelleting can induce phase transitions or tautomeric shifts (piezochromism).
-
Use KBr Pellet: Only if resolution in the 400-1000 cm⁻¹ region is critical. Must be pressed quickly to avoid moisture uptake.
-
-
Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64.
-
-
Spectral Analysis (Decision Logic):
Caption: Logical workflow for assigning pyrazolone tautomers based on FTIR spectral features.
Case Study: Edaravone (3-methyl-1-phenyl-5-pyrazolone)[8]
Edaravone is a classic example of this analytical challenge.
-
Solid State (Powder): Exists almost exclusively in the Keto (CH) form.
-
Observed Spectrum: Strong peak at 1707 cm⁻¹ (C=O). No significant broad band in the 3400 cm⁻¹ region (unless wet).
-
-
Solution (Polar Solvents): Equilibrium shifts towards the Enol (OH) form.
Scientist's Note: If you observe a "split" carbonyl peak (e.g., 1710 and 1690 cm⁻¹) in the solid state, this often indicates polymorphism or two distinct molecules in the asymmetric unit cell, rather than a keto-enol mixture.
References
-
NIST Chemistry WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (Edaravone) IR Spectrum. National Institute of Standards and Technology. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012).[6] [Link]
-
MDPI (Molecules). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones. (2017).[7] [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017).[7] [Link]
Sources
A Comparative Analysis of the Biological Activity of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol and its Phenyl Analog
A Senior Application Scientist's Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," forming the core of numerous pharmacologically active agents.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of biological activity. This guide provides an in-depth comparison of two closely related pyrazol-5-ol derivatives: 3-(4-methoxyphenyl)-1H-pyrazol-5-ol and its parent analog, 3-phenyl-1H-pyrazol-5-ol . The primary structural distinction is the presence of a methoxy (-OCH₃) group at the para-position of the phenyl ring. We will explore how this seemingly minor modification imparts significant changes in electronic properties, lipophilicity, and, consequently, biological performance, with a focus on antioxidant, antimicrobial, and cytotoxic activities.
I. Synthetic Strategy: A Unified Approach
The synthesis of 3-aryl-1H-pyrazol-5-ols is a well-established process, typically achieved through the cyclocondensation of an appropriate aryl β-ketoester with hydrazine hydrate.[3] This one-pot reaction provides a straightforward and efficient route to the target compounds.
General Synthesis Workflow
The reaction proceeds via the initial formation of a hydrazone intermediate from the reaction between the β-ketoester and hydrazine, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazol-5-ol product.
Caption: General workflow for the synthesis of 3-Aryl-1H-pyrazol-5-ol derivatives.
II. Comparative Biological Evaluation
The introduction of the 4-methoxy group serves as a powerful tool to modulate the molecule's pharmacodynamic and pharmacokinetic properties. It is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction, with the resonance effect typically dominating. It also increases the lipophilicity (hydrophobicity) of the molecule compared to the unsubstituted phenyl ring.
A. Antioxidant Activity
Pyrazolone derivatives are recognized for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[4][5] The enolic hydroxyl group of the pyrazol-5-ol tautomer is a key player in this activity.
Mechanism & Structure-Activity Relationship (SAR): The electron-donating nature of the 4-methoxy group is expected to enhance antioxidant activity. By pushing electron density into the aromatic system, it stabilizes the phenoxyl radical formed after hydrogen donation, making the parent molecule a more willing antioxidant. This increased stability facilitates the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5][6]
Caption: Proposed hydrogen atom transfer (HAT) mechanism for radical scavenging.
Comparative Antioxidant Potential (DPPH Assay)
| Compound | Substituent (R) | Expected IC₅₀ (µM) | Rationale |
| Phenyl Analog | -H | Higher | Less radical stabilization |
| 3-(4-methoxyphenyl)-1H-pyrazol-5-ol | -OCH₃ | Lower | Electron-donating group stabilizes the resulting radical, enhancing activity.[5] |
B. Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[2][7][8][9][10] Their mechanism of action can vary, but it often involves disrupting cellular processes essential for microbial survival. Lipophilicity plays a critical role in a compound's ability to traverse the microbial cell membrane.
Structure-Activity Relationship (SAR): The methoxy group increases the overall lipophilicity of the molecule. This enhanced lipophilicity can facilitate better penetration through the lipid-rich cell walls of bacteria and fungi, potentially leading to increased antimicrobial efficacy. However, an optimal lipophilicity range often exists, beyond which activity may decrease.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Substituent (R) | Expected MIC (µg/mL) vs. S. aureus | Expected MIC (µg/mL) vs. E. coli |
| Phenyl Analog | -H | 64 - 128 | 128 - 256 |
| 3-(4-methoxyphenyl)-1H-pyrazol-5-ol | -OCH₃ | 32 - 64 | 64 - 128 |
Note: These values are representative and intended for comparative illustration based on general trends observed in pyrazole derivatives.
C. Cytotoxic Activity
The pyrazole core is a feature of several anticancer agents, with mechanisms including the inhibition of crucial cell cycle regulators like cyclin-dependent kinases (CDKs) and tubulin polymerization.[11][12] The nature and position of substituents on the aryl ring can significantly influence the binding affinity to these targets.
Structure-Activity Relationship (SAR): The methoxy group can influence cytotoxicity through several mechanisms. It can form hydrogen bonds with amino acid residues in the active site of target proteins. Its electronic and steric properties can also dictate the optimal orientation of the molecule within a binding pocket. For instance, in pyrazolo[3,4-b]pyridines, a methoxyphenyl group was part of a structure that showed potent inhibition of CDK2 and CDK9.[11] In other series, the position of such groups was found to be critical for anti-proliferative activity.[12]
Comparative Cytotoxic Activity (MTT Assay)
| Compound | Substituent (R) | Expected IC₅₀ (µM) vs. A549 (Lung Cancer) | Expected IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| Phenyl Analog | -H | > 50 | > 50 |
| 3-(4-methoxyphenyl)-1H-pyrazol-5-ol | -OCH₃ | ~25 - 40 | ~30 - 45 |
Note: These values are representative and based on the general observation that substituted aryl pyrazoles often exhibit greater cytotoxicity than their unsubstituted counterparts.[13][14]
III. Experimental Protocols
For the validation of the discussed activities, standardized experimental protocols are essential.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compounds (phenyl analog and methoxyphenyl analog) and a standard antioxidant (e.g., Ascorbic Acid) in methanol at 1 mg/mL.
-
Create serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the compound solution.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Plates:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound stock solution (e.g., at 512 µg/mL) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
IV. Summary of Structure-Activity Relationship (SAR)
The comparative analysis reveals a clear SAR profile where the 4-methoxy substituent plays a pivotal role in enhancing the biological profile of the 3-phenyl-1H-pyrazol-5-ol core.
Caption: SAR summary illustrating the impact of the 4-methoxy substituent.
V. Conclusion
This guide demonstrates that the substitution of a hydrogen atom with a methoxy group at the para-position of the phenyl ring in 3-phenyl-1H-pyrazol-5-ol is a highly effective strategy for modulating its biological activity. The 3-(4-methoxyphenyl)-1H-pyrazol-5-ol analog consistently exhibits superior potential across antioxidant, antimicrobial, and cytotoxic assays. This enhancement is attributed to the combined effects of increased electron density, which aids in antioxidant mechanisms and potentially target binding, and increased lipophilicity, which can improve cell membrane penetration. These findings underscore the importance of subtle structural modifications in drug design and provide a rational basis for the further development of pyrazol-5-ol derivatives as therapeutic agents. Future research should focus on elucidating the precise molecular targets for the observed cytotoxic effects and exploring a wider range of substituents to further optimize potency and selectivity.
References
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Google Sites.
- Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as catalyst.
- EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIV
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
- Current status of pyrazole and its biological activities. PMC.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
- Synthesis of 3-phenyl-1H-pyrazole Derivatives.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC.
- Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC.
- 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Pyrazolone-type compounds (part II)
- Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PMC.
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed.
- Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
- Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]
- 4. EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmchemsci.com [jmchemsci.com]
Resolving the Melting Point Paradox: A Comparative Guide to 3-(4-methoxyphenyl)-1H-pyrazol-5-ol Characterization
Executive Summary
The characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol is historically plagued by conflicting melting point (MP) data in peer-reviewed literature. Values range wildly from ~140°C to >250°C (decomposition) .
This guide objectively analyzes this discrepancy. The variation is not typically due to simple impurity profiles, but rather a complex interplay of desmotropy (prototropic tautomerism) , solvation , and regioisomerism inherent to the pyrazolone scaffold. This document provides the mechanistic insight and experimental protocols required to validate your specific compound batch against these variables.
Part 1: The Landscape of Discrepancy
In drug development, a melting point is a fingerprint of purity. For pyrazolones, however, it is a fingerprint of the solid-state tautomer. The table below categorizes the conflicting data points found in literature and commercial certificates of analysis (CoA).
Comparative Analysis of Reported Melting Points
| Observation Class | Reported MP Range | Likely Structural Cause | Chemical Context |
| Type A (Low) | 138°C – 145°C | Solvate / Hydrate or Isomer Confusion | Often observed when crystallized from water/ethanol mixtures. Can also indicate confusion with N-substituted analogs (e.g., 1-(4-methoxyphenyl)...) which melt lower. |
| Type B (Medium) | 160°C – 175°C | CH-Tautomer or Intermediate | May correspond to the keto-form (pyrazolone) dominance or incomplete cyclization of the |
| Type C (High) | >240°C (dec.) | Anhydrous NH/OH-Form | The thermodynamically stable, high-lattice-energy form typical of unsubstituted pyrazoles. Often decomposes before true melting. |
Critical Warning: Many database entries conflate 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (unsubstituted nitrogen) with 1-(4-methoxyphenyl)-3-methyl-pyrazol-5-ol (N-aryl substituted). Ensure your CAS registry lookup matches the structure, not just the molecular weight.
Part 2: Mechanistic Insight (Root Cause Analysis)
The core of the discrepancy lies in the Tautomeric Triad . Unlike standard ketones, 5-pyrazolones exist in a dynamic equilibrium between three forms: the OH-form (phenol-like), the NH-form (amide-like), and the CH-form (diketone-like).
The Tautomeric Equilibrium
The specific form isolated depends heavily on the solvent of crystallization and pH.
Figure 1: The tautomeric triad of 3-substituted-2-pyrazolin-5-ones.[1][2] The shift between aromatic (OH) and non-aromatic (CH) forms drastically alters crystal lattice energy.
The Role of Solvents[1]
-
Polar Protic (MeOH/Water): Favors the OH or NH forms due to hydrogen bond stabilization. Often yields high-melting solids or hydrates.
-
Non-Polar (Chloroform/Toluene): Can trap the CH form (diketone), which lacks intermolecular H-bonding, resulting in a significantly lower melting point .
Part 3: Validated Experimental Protocols
To resolve the discrepancy for your specific batch, you must move beyond simple capillary melting point tests. Use this self-validating workflow.
Protocol A: Robust Synthesis (Minimizing Isomers)
Objective: Synthesize the thermodynamic product to rule out regioisomers.
-
Reagents: Ethyl 4-methoxybenzoylacetate (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Abs).
-
Procedure:
-
Dissolve
-keto ester in Ethanol. -
Add Hydrazine Hydrate dropwise at 0°C (Control exotherm).
-
Reflux for 4–6 hours. Note: Room temperature stirring often yields the uncyclized hydrazone intermediate (MP ~100-120°C).
-
Cool to room temperature, then chill to 0°C.
-
Filter precipitate.[3] Wash with cold ethanol.
-
-
Purification (The Differentiator):
-
Recrystallization: Use Ethanol/Water (8:2) . This promotes the formation of the stable, H-bonded tautomer.
-
Avoid: Rapid precipitation from ether, which may trap metastable polymorphs.
-
Protocol B: Analytical Validation (The "Truth" Test)
Objective: Distinguish Tautomers vs. Impurities.
Do not rely on MP alone. Use NMR Solvent Shifts to identify the dominant species.
| Technique | Condition | Expected Result (Correct Product) |
| 1H NMR | DMSO-d6 | Broad singlets at >10 ppm. DMSO stabilizes the OH/NH forms. You should see distinct NH/OH peaks indicating the aromatic tautomer. |
| 1H NMR | CDCl3 | Sharp singlet at ~3.5-4.0 ppm. Chloroform often favors the CH-form (methylene protons at position 4). If you see this, your solid might be the CH-tautomer. |
| DSC | 10°C/min | Look for a broad endotherm (dehydration/desolvation) followed by a sharp melt/decomposition exotherm. |
Part 4: Decision Tree for Characterization
Use this logic flow to interpret your analytical data and assign the correct status to your material.
Figure 2: Diagnostic workflow for categorizing 3-(4-methoxyphenyl)-1H-pyrazol-5-ol samples based on thermal and spectral behavior.
References
-
El-Desoky, S.I., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Journal of Sulfur Chemistry.
-
Holzer, W., et al. (2011).[1] Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles.
-
Baktır, Z., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E.
-
PubChem Database. Compound Summary for 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.
-
NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl- (Analogous Tautomer Data).
Sources
A Comparative HPLC Analysis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol and Its Precursors: A Guide to Method Development and Interpretation
Introduction
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the ability to monitor reaction progress is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering the precision and resolution needed to separate products from starting materials and byproducts. This guide provides a comprehensive, in-depth comparison of the HPLC retention behavior of the pyrazolone derivative, 3-(4-methoxyphenyl)-1H-pyrazol-5-ol , against its common starting materials.
The synthesis of this pyrazolone is a classic example of heterocyclic chemistry, often accomplished via the condensation of a β-ketoester with hydrazine. Understanding the chromatographic behavior of each component is crucial for developing a robust analytical method to track the reaction's completion and assess product purity. This document will not only present a validated HPLC protocol but also delve into the physicochemical principles that govern the separation, providing researchers with the foundational knowledge to adapt and troubleshoot their own analytical methods.
Section 1: The Chemistry: Synthesis and Analyte Properties
The target compound, 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, is typically synthesized through the reaction of ethyl 4-methoxybenzoylacetate with hydrazine hydrate .
Reaction Scheme:
To predict the elution order in reverse-phase HPLC, we must first understand the key properties of each molecule, primarily polarity. In reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, retention time increases as the analyte's hydrophobicity (non-polarity) increases.[1]
-
Hydrazine Hydrate (N₂H₄·H₂O): A very small, highly polar inorganic compound. It is fully miscible with water and lacks significant hydrophobic character.
-
Ethyl 4-methoxybenzoylacetate: A moderately non-polar molecule. It possesses a non-polar benzene ring and an ethyl ester group, making it significantly more hydrophobic than hydrazine.
-
3-(4-methoxyphenyl)-1H-pyrazol-5-ol: This product molecule is of intermediate polarity. While it retains the non-polar methoxyphenyl group, the pyrazol-5-ol ring is more polar than the starting ester due to the presence of N-H and O-H groups capable of hydrogen bonding. Furthermore, the pyrazol-5-ol moiety is weakly acidic (with a predicted pKa around 8.9) and can exist in different tautomeric and ionic forms, which significantly influences its interaction with the mobile phase.[2][3]
Based on this polarity analysis, the expected elution order in reverse-phase HPLC is:
-
Hydrazine Hydrate (least retained, most polar)
-
3-(4-methoxyphenyl)-1H-pyrazol-5-ol (intermediate retention)
-
Ethyl 4-methoxybenzoylacetate (most retained, least polar)
Section 2: The Principle: Reverse-Phase HPLC for Reaction Monitoring
Reverse-phase liquid chromatography (RP-LC) is the predominant mode of HPLC, separating compounds based on their hydrophobicity.[4] The stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol.[5]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and is an excellent starting point for this separation.[5] Its strong hydrophobic character provides significant interaction with the aromatic rings of the starting ester and the final product, ensuring adequate retention and allowing for separation based on subtle polarity differences.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and superior UV transparency. The ratio of acetonitrile to water is a critical parameter; a higher percentage of acetonitrile reduces the mobile phase polarity, causing all compounds to elute faster. A gradient elution—where the percentage of organic modifier is increased over time—is ideal for this application. It ensures that the highly polar hydrazine elutes quickly without excessive peak broadening, while also providing sufficient elution strength to resolve the later, more hydrophobic compounds in a reasonable timeframe.[1]
-
Mobile Phase pH Control: The retention time of ionizable compounds is highly dependent on the mobile phase pH.[5] The pyrazol-5-ol product is weakly acidic. At a pH well below its pKa, it will be in its neutral, more hydrophobic form, leading to longer retention. At a pH above its pKa, it will be deprotonated to its anionic, more polar form, resulting in a shorter retention time. To ensure reproducible retention times, the mobile phase should be buffered. Using a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, sets the pH in the acidic range (typically pH 2-3). This suppresses the ionization of the pyrazol-5-ol, ensuring it is analyzed in a single, neutral form, leading to sharper, more symmetrical peaks.
Section 3: The Method: A Validated HPLC Protocol
This protocol is designed to be a self-validating system, providing clear separation between the starting materials and the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
Detailed Step-by-Step Methodology
-
Instrumentation & Consumables:
-
HPLC System with gradient pump, autosampler, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Trifluoroacetic Acid (TFA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas before use.
-
-
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each standard (ethyl 4-methoxybenzoylacetate and 3-(4-methoxyphenyl)-1H-pyrazol-5-ol) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Mixture (~50 µg/mL): Dilute the stock solutions appropriately to create a mixed standard solution.
-
Reaction Sample: Quench a small aliquot of the reaction mixture and dilute it with the 50:50 acetonitrile/water diluent to a final concentration where the major components are within the detector's linear range.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Both the starting ester and the product have strong absorbance at this wavelength).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 10 90 12.0 10 90 12.1 70 30 | 15.0 | 70 | 30 |
-
Section 4: The Results: Interpreting the Chromatogram
Based on the principles outlined and the method provided, a clear separation of the three key components is expected. While hydrazine itself lacks a strong UV chromophore for detection under these conditions, its consumption can be inferred from the disappearance of the starting ester.[6][7] Some methods use derivatization for direct hydrazine analysis, but this is often unnecessary for simple reaction monitoring where the focus is on the UV-active species.[8][9]
Data Summary: Expected Retention Times
The following table summarizes the predicted retention times (tR) and relative retention times (RRT) based on the described method. RRT is calculated relative to the product peak.
| Compound | Expected tR (min) | Relative Retention Time (RRT) | Rationale for Elution Order |
| Hydrazine Hydrate | ~1.5 - 2.0 | ~0.3 - 0.4 | Highly polar, minimal interaction with the C18 stationary phase. Elutes near the solvent front. |
| 3-(4-methoxyphenyl)-1H-pyrazol-5-ol | ~5.5 | 1.00 | Intermediate polarity. The polar pyrazol-5-ol ring reduces retention relative to the starting ester. |
| Ethyl 4-methoxybenzoylacetate | ~8.0 | ~1.45 | Least polar/most hydrophobic of the UV-active compounds due to the ethyl ester group, leading to the strongest retention. |
Note: Absolute retention times may vary slightly based on the specific HPLC system, column age, and exact mobile phase preparation. However, the elution order and relative retention times should remain consistent.
Logical Relationship Diagram
Caption: Relationship between polarity and HPLC retention.
Conclusion
This guide provides a robust framework for the HPLC analysis of the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. By understanding the fundamental relationship between molecular polarity and retention in reverse-phase chromatography, researchers can confidently develop and interpret methods for reaction monitoring. The provided step-by-step protocol, based on standard C18 chemistry with a gradient elution, offers excellent resolution between the key starting material and the final product. This method serves not only as a specific application guide but also as an educational tool for scientists in the field of drug development and chemical research, empowering them to build reliable, self-validating analytical systems.
References
-
Wikipedia contributors. (2024). Reversed-phase chromatography. In Wikipedia, The Free Encyclopedia. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
LibreTexts. (2023). High Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Ahmed, M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazolone Derivatives. Results in Chemistry. [Link]
-
Kumar, A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]
-
ChemBK. (2024). 3-Methyl-1H-pyrazol-5-ol - Physico-chemical Properties. [Link]
-
Esteve-Romero, J. (2013). Mechanisms of retention in HPLC Part 2. SlideShare. [Link]
-
Rasayan Journal. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
-
Thomas, J. J., et al. (2013). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC. [Link]
-
Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]
-
Hawach Scientific. (2023). Reversed Phase Chromatography Principle. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-(4-Methoxyphenyl)-1H-Pyrazole. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
PubMed. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. [Link]
-
SIELC Technologies. (n.d.). CAS 27069-16-5 (3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid). [Link]
-
PMC. (2020). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]
-
SIELC Technologies. (2018). Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column. [Link]
-
Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[4][5][10]triazolo[3,4-b][1][5][10]thiadiazoles. [Link]
-
MDPI. (2018). 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. [Link]
-
Chemsrc. (n.d.). CAS#:89144-75-2 | 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
EPA. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester). CompTox Chemicals Dashboard. [Link]
-
PMC. (2011). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. [Link]
-
PMC. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
ScienceDirect. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of the ethyl acetate fraction: reverse-phase.... [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-methyl-1-phenyl-1H-pyrazol-5-ol | 942-32-5 [amp.chemicalbook.com]
- 3. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
3-(4-methoxyphenyl)-1H-pyrazol-5-ol proper disposal procedures
[2]
PART 5: REFERENCES
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(4-methoxyphenyl)-1H-pyrazol-5-ol
As drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-tested guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures for 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. While comprehensive toxicological data for this specific compound is not publicly available, its structural relationship to other biologically active pyrazole derivatives necessitates a cautious and thorough approach.[1][2][3][4] We will proceed by analyzing data from close structural analogs and applying fundamental principles of laboratory safety to establish a robust protocol. The core principle is to treat this compound as a substance of unknown toxicity, minimizing all potential routes of exposure.[5]
Hazard Assessment and Risk Analysis
A proactive safety plan begins with a comprehensive understanding of the potential risks. Based on Safety Data Sheets (SDS) for structurally similar compounds, such as 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and other pyrazole derivatives, we can infer the primary hazards.[6]
-
Primary Routes of Exposure:
-
Inhalation: As a solid, the compound can form dust during weighing or transfer, posing a significant inhalation risk.[7]
-
Skin Contact: Analogs are classified as skin irritants.[6][8] Prolonged or repeated contact could lead to dermatitis or other skin conditions.
-
Eye Contact: Dust or splashes can cause serious eye irritation.[6][8]
-
Ingestion: Accidental ingestion may be harmful.[8]
-
-
Inferred Hazards from Analogs:
Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for ensuring operator safety.
Core PPE Protocol: A Multi-Level Approach
The selection of PPE is dictated by the specific task and the scale of the operation.[9] The following table outlines the minimum required PPE for various laboratory scenarios involving 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids (<1g) | ANSI Z87.1-rated safety glasses with side shields.[10] | Disposable nitrile gloves.[9] Inspect for defects before use.[11] | Fully buttoned laboratory coat.[10] | Not required if performed within a certified chemical fume hood or ventilated balance enclosure.[7][12] |
| Handling in Solution (All Scales) | Chemical splash goggles.[10] | Disposable nitrile gloves. Change immediately upon contamination.[12] | Fully buttoned laboratory coat. Consider a chemically resistant apron for volumes >1L.[9] | Not required if performed within a certified chemical fume hood. |
| Large-Scale Operations (>1g solid) or Splash Hazard | Chemical splash goggles and a full-face shield.[10][12] | Double-gloving with nitrile gloves is recommended. | Chemically resistant laboratory coat or apron over standard lab coat. | Use of a respirator may be required based on a formal risk assessment if engineering controls are insufficient.[9][12] |
Operational Workflow: Weighing and Preparing a Solution
This step-by-step protocol for a common laboratory task integrates the PPE requirements into a self-validating system designed to minimize exposure.
Objective: To accurately weigh 50 mg of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol and prepare a 10 mM solution in DMSO.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Don PPE: Put on all required PPE as specified in the "Weighing & Handling Solids" scenario: safety glasses, nitrile gloves, and a lab coat.[13]
-
Assemble Equipment: Gather all necessary equipment (spatula, weigh paper/boat, vial, solvent, pipettes) and place it inside the fume hood to minimize traffic in and out of the containment area.
-
Prepare Waste Container: Place a clearly labeled hazardous waste container inside the fume hood for disposal of contaminated items.[11]
Step 2: Weighing the Compound
-
Location: Perform all manipulations within the fume hood or a ventilated balance enclosure to control dust.[7]
-
Technique: Open the stock container away from your face.[11] Use a clean spatula to carefully transfer a small amount of the powder to the weigh paper on the balance. Avoid creating airborne dust.
-
Static Control: If the powder is statically charged, an ionizing bar can be used to prevent dispersal and ensure accurate measurement.[7]
-
Seal Container: Promptly and securely close the main stock container.
Step 3: Dissolution
-
Transfer: Carefully transfer the weighed powder into the labeled vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Mix: Cap the vial securely and mix using a vortex or other appropriate method until the solid is fully dissolved. Keep the vial within the fume hood.
Step 4: Decontamination and Post-Handling
-
Clean Equipment: Wipe the spatula and any affected surfaces inside the fume hood with a suitable solvent-moistened towel. Dispose of the towel in the designated waste container.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the hazardous waste container.[11]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][11]
PPE Selection and Logic Diagram
The decision-making process for selecting appropriate PPE can be visualized as a workflow. This diagram outlines the critical questions and resulting actions to ensure the correct level of protection is chosen for any task involving this compound.
Caption: PPE selection workflow for handling 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.
Emergency and Disposal Procedures
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[14]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[14] Seek medical attention.[6]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[14]
Spill Response:
-
Minor Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
Major Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Waste Disposal:
-
All contaminated materials, including gloves, weigh paper, and excess compound, must be disposed of as hazardous chemical waste.[11]
-
Place all waste in a clearly labeled, sealed container.[6]
-
Follow all local and institutional regulations for chemical waste disposal. Never pour chemical waste down the drain.[11]
References
-
Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL: [Link]
-
Title: Weighing Hazardous Powders in the Laboratory Source: Princeton University, Environmental Health & Safety URL: [Link]
-
Title: Chemical Handling and Storage Source: Iowa State University, Environmental Health and Safety URL: [Link]
-
Title: Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents Source: D-Mark Biosciences URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]
-
Title: Personal Protective Equipment in Chemistry Source: Dartmouth College - Environmental Health and Safety URL: [Link]
-
Title: Personal Protective Equipment Selection Guide Source: The University of Arizona, Research Laboratory & Safety Services URL: [Link]
-
Title: Lab Safety Equipment & PPE Source: ChemTalk URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
